molecular formula C9H11BrO B1289038 1-Bromo-4-(2-methoxyethyl)benzene CAS No. 60835-90-7

1-Bromo-4-(2-methoxyethyl)benzene

Cat. No.: B1289038
CAS No.: 60835-90-7
M. Wt: 215.09 g/mol
InChI Key: IVWZNFTXJKWJMJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-methoxyethyl)benzene is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(2-methoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11BrO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWZNFTXJKWJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621331
Record name 1-Bromo-4-(2-methoxyethyl)benzene
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Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60835-90-7
Record name 1-Bromo-4-(2-methoxyethyl)benzene
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Record name 1-bromo-4-(2-methoxyethyl)benzene
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Foundational & Exploratory

What is 1-Bromo-4-(2-methoxyethyl)benzene used for in research?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Advanced Research Applications of 1-Bromo-4-(2-methoxyethyl)benzene

Abstract

This compound (CAS No: 60835-90-7) is a strategically important substituted aromatic compound that serves as a versatile building block in modern organic synthesis.[1] Its unique structure, featuring a reactive aryl bromide handle and a methoxyethyl side chain, makes it a valuable precursor in the fields of medicinal chemistry, drug discovery, and materials science. This guide provides an in-depth analysis of its core research applications, focusing on its utility in palladium-catalyzed cross-coupling reactions and its role as a key intermediate in the synthesis of complex molecular targets, particularly within neuropharmacology. We will explore the causality behind its selection in synthetic design, provide detailed experimental protocols for its key transformations, and present a forward-looking perspective on its potential in advanced material development.

Core Physicochemical Properties and Strategic Value

The utility of any synthetic building block is fundamentally tied to its physical and chemical properties. This compound is no exception. Its strategic value lies in the orthogonal reactivity of its two primary functional regions: the C-Br bond on the aromatic ring and the ether linkage in the side chain.

  • The Aryl Bromide Moiety : The bromine atom is the molecule's primary reactive site for constructing new carbon-carbon and carbon-heteroatom bonds. Aryl bromides are ideal substrates for a wide array of palladium-catalyzed cross-coupling reactions due to their balanced reactivity; they are more reactive than aryl chlorides but more stable and less expensive than aryl iodides, offering an optimal compromise for industrial and academic research.[2] This functional group is the linchpin for its application as a molecular scaffold.

  • The 4-(2-methoxyethyl) Substituent : This side chain is more than a passive spectator. It significantly influences the molecule's solubility, lipophilicity, and steric profile. The ether linkage can also engage in hydrogen bonding, potentially influencing the binding of derivative molecules to biological targets. Its presence allows researchers to build molecules with specific pharmacokinetic properties or to fine-tune the solid-state characteristics (e.g., liquid crystallinity) of new materials.[3]

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
CAS Number 60835-90-7[1]
Molecular Formula C₉H₁₁BrO[1][4]
Molecular Weight 215.09 g/mol [1][4]
Appearance Liquid (typical)N/A
SMILES COCCC1=CC=C(C=C1)Br[1]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[5]

The Cornerstone Application: Palladium-Catalyzed Cross-Coupling

The most significant application of this compound in research is its role as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry for their ability to forge C-C bonds with high efficiency and functional group tolerance.[6]

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Structures

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most common transformation for this building block.[3][7] Biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials like liquid crystals and organic light-emitting diodes (OLEDs).[3][8]

The selection of this compound provides a direct route to asymmetrically substituted biaryl systems where one ring carries the methoxyethyl tail, influencing the final product's conformation and physical properties.

The catalytic cycle, shown below, is a testament to the efficiency of the palladium catalyst. The process begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation with the activated boronic acid (or ester) and culminates in reductive elimination to release the biaryl product and regenerate the Pd(0) catalyst.[7]

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ar_pd_br Ar-Pd(II)L₂-Br (Oxidative Addition Intermediate) pd0->ar_pd_br Ar-Br (this compound) center ar_pd_r Ar-Pd(II)L₂-R (Transmetalation Intermediate) ar_pd_br->ar_pd_r R-B(OH)₂ + Base ar_r Ar-R (Biaryl Product) ar_pd_r->ar_r Reductive Elimination ar_r->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene/Water mixture (4:1 v/v)

  • Nitrogen or Argon source

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: Briefly remove the stopper and add the Pd(PPh₃)₄ catalyst.

  • Solvent & Degassing: Evacuate and backfill the flask with inert gas (N₂ or Ar) three times. Add the degassed toluene/water solvent mixture via syringe. The reaction mixture should be a biphasic suspension.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The causality for heating is to accelerate the oxidative addition and reductive elimination steps, which are often rate-limiting.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Medicinal Chemistry: Synthesis of Dopamine D4 Receptor Antagonists

A critical area where this compound serves as a high-value intermediate is in the synthesis of selective ligands for G protein-coupled receptors (GPCRs). The Dopamine D4 receptor (D4R) is a target of significant interest for treating neuropsychiatric disorders.[9] Selective D4R antagonists are being investigated for their potential in managing conditions like L-DOPA-induced dyskinesias in Parkinson's disease.[10][11]

The synthesis of many D4R antagonists involves coupling an aryl moiety to a nitrogen-containing heterocycle, such as a piperidine or morpholine derivative.[9][12] this compound is an ideal starting point for the aryl fragment. The methoxyethyl group can occupy specific pockets in the receptor binding site, potentially enhancing affinity and selectivity.[13]

A plausible synthetic strategy would involve a Buchwald-Hartwig amination or a similar C-N cross-coupling reaction between this compound and a suitable piperidine derivative.

D4_Antagonist_Synthesis Hypothetical Workflow: D4 Antagonist Synthesis start_mol This compound reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) start_mol->reaction piperidine Piperidine Derivative (e.g., 4-Arylpiperidine) piperidine->reaction scaffold Core D4 Antagonist Scaffold reaction->scaffold final_product Further Functionalization (e.g., Acylation) scaffold->final_product final_mol Final D4 Receptor Antagonist final_product->final_mol

Sources

An In-depth Technical Guide to 1-Bromo-4-(2-methoxyethyl)benzene: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-Bromo-4-(2-methoxyethyl)benzene is a substituted aromatic halide that serves as a crucial intermediate in organic synthesis, particularly within the realm of pharmaceutical development. Its structure, featuring a reactive bromine atom on a benzene ring and a methoxyethyl side chain, offers a unique combination of functionalities that medicinal chemists can exploit to construct complex molecular architectures. The bromo-group provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, while the methoxyethyl moiety can influence physicochemical properties such as lipophilicity and metabolic stability, or act as a key binding element in a final drug molecule. This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this valuable synthetic building block. While this compound is available for research purposes, it is not intended for diagnostic or therapeutic use[1].

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is the cornerstone of its effective application in synthesis. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 60835-90-7[N/A]
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
Appearance Colorless to light yellow liquid (predicted)N/A
Boiling Point 236.1 ± 15.0 °C (Predicted)[N/A]
Density 1.333 ± 0.06 g/cm³ (Predicted)[N/A]

It is important to note that some of the physicochemical data, such as boiling point and density, are predicted values. Experimental verification is always recommended for precise reaction planning.

Molecular Structure

The structure of this compound is foundational to its reactivity and utility.

Caption: 2D Structure of this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as a set of multiplets in the range of δ 7.0-7.5 ppm. The two methylene groups of the ethyl chain will likely appear as two triplets around δ 2.8 ppm and δ 3.6 ppm, respectively. The methoxy group will present as a sharp singlet around δ 3.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display six unique signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift influenced by the "heavy atom effect"[2]. The two methylene carbons and the methoxy carbon will also have distinct signals in the aliphatic region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups. Aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region. A strong C-O stretching band for the ether linkage is also expected around 1250 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region at lower wavenumbers.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom[3]. Fragmentation patterns would likely involve cleavage of the ethyl chain and loss of the methoxy group.

Synthesis and Manufacturing

A common and logical synthetic route to this compound involves the methylation of the corresponding alcohol, 2-(4-bromophenyl)ethanol. This precursor is commercially available or can be synthesized from 4-bromoacetophenone.

Protocol: Methylation of 2-(4-bromophenyl)ethanol

This protocol is based on standard Williamson ether synthesis principles.

Materials:

  • 2-(4-bromophenyl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(4-bromophenyl)ethanol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen. An inert atmosphere prevents the quenching of the reagent and potential fire hazards.

  • Anhydrous Solvents: The use of anhydrous THF is critical as any water present will react with the sodium hydride, reducing the yield and potentially creating a safety hazard.

  • Stepwise Addition at 0 °C: The reaction of the alcohol with sodium hydride is exothermic. Slow addition at a reduced temperature controls the rate of hydrogen gas evolution and prevents overheating. Similarly, the addition of the electrophile (methyl iodide) at a low temperature helps to control the exothermic nature of the Sₙ2 reaction.

Caption: General workflow for the synthesis of this compound.

Key Synthetic Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of the aryl bromide. This functional group is a versatile precursor for a range of cross-coupling reactions and the formation of organometallic reagents, which are cornerstone transformations in modern medicinal chemistry[4][5].

Grignard Reagent Formation

Aryl bromides readily react with magnesium metal to form Grignard reagents. These powerful nucleophiles can then be reacted with a wide array of electrophiles to form new carbon-carbon bonds.

Protocol: Formation of [4-(2-methoxyethyl)phenyl]magnesium bromide

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of this compound in anhydrous THF dropwise to the activated magnesium. A small crystal of iodine can be added to initiate the reaction.

  • The reaction is typically initiated by gentle heating and then maintained at a controlled temperature.

  • The resulting Grignard reagent can be used in situ for subsequent reactions with electrophiles such as aldehydes, ketones, esters, and nitriles.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, and it is one of the most widely used reactions in the synthesis of biaryl compounds, which are common motifs in drug molecules[3].

Illustrative Reaction Scheme:

This reaction allows for the direct connection of the 4-(2-methoxyethyl)phenyl moiety to other aromatic or heteroaromatic systems, providing a modular approach to building molecular complexity. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates.

Relevance in Pharmaceutical Synthesis

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in readily accessible literature, the utility of closely related bromo-functionalized intermediates is well-documented. For instance, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a key intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes[6]. Similarly, other bromo-substituted aromatic compounds are essential building blocks in the synthesis of sartans (for hypertension) and bromocriptine (for Parkinson's disease)[2][7]. This highlights the significant role that compounds with the structural motifs present in this compound play in the discovery and development of new therapeutic agents.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. Based on the hazard information available for analogous compounds, this compound should be handled with care.

GHS Hazard Statements (Predicted):

  • Harmful if swallowed [8].

  • Causes skin irritation .

  • Causes serious eye irritation .

  • May cause respiratory irritation [8].

Recommended Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its bifunctional nature, combining a reactive aryl bromide with a methoxyethyl side chain, allows for its incorporation into a wide range of molecular scaffolds through well-established synthetic transformations. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory. As the demand for novel and complex small-molecule therapeutics continues to grow, the importance of such well-defined and functionalized intermediates will undoubtedly increase.

References

  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PYG Lifesciences. (2024, May 7). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]

  • PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Regioselective Synthesis of 1-Bromo-4-(2-methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(2-methoxyethyl)benzene is a valuable substituted aromatic compound utilized as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its structure, featuring a bromo-functionalized phenyl ring and a methoxyethyl side chain, offers multiple points for further chemical modification. This guide provides a comprehensive overview of the synthesis of this compound from (2-methoxyethyl)benzene, focusing on the principles of electrophilic aromatic substitution, detailed experimental protocols, and the underlying mechanistic considerations that ensure a high-yield, regioselective transformation.

Strategic Approach to Synthesis: Electrophilic Aromatic Bromination

The conversion of (2-methoxyethyl)benzene to this compound is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically bromination. In this class of reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom.[1] The success of this synthesis hinges on controlling the regioselectivity of the bromination to favor the desired para-isomer.

The Role of the (2-Methoxyethyl) Substituent

The existing (2-methoxyethyl) group on the benzene ring plays a crucial role in directing the incoming electrophile. This substituent is classified as an ortho-, para-directing group. This directing effect is a consequence of the interplay between inductive and resonance effects. The ether oxygen's lone pairs can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by an electrophile.[2]

While both ortho and para positions are activated, the para-position is generally favored due to steric hindrance. The bulkiness of the (2-methoxyethyl) group can impede the approach of the electrophile to the adjacent ortho positions, leading to a higher yield of the para-substituted product.[3]

Reaction Mechanism

The bromination of (2-methoxyethyl)benzene proceeds through a well-established electrophilic aromatic substitution mechanism. The overall transformation can be visualized as follows:

Reaction Pathway start (2-methoxyethyl)benzene product This compound start->product Electrophilic Aromatic Bromination reagents Brominating Agent (e.g., Br2/FeBr3 or NBS) Electrophilic Bromination Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Re-aromatization Br2 Br-Br Electrophile Br+---Br---FeBr3- Br2->Electrophile Lewis Acid Catalyst FeBr3 FeBr3 Sigma_Complex Sigma Complex (Arenium Ion) Aromatic_Ring (2-methoxyethyl)benzene Aromatic_Ring->Sigma_Complex Attack by π-electrons Deprotonation Deprotonation Sigma_Complex->Deprotonation Product This compound Deprotonation->Product Restoration of Aromaticity

Figure 2: Mechanism of electrophilic aromatic bromination.

Experimental Protocols

Two primary methods are commonly employed for the bromination of activated aromatic rings: direct bromination with molecular bromine and a Lewis acid catalyst, and bromination using N-Bromosuccinimide (NBS).

Method 1: Bromination with Br₂ and FeBr₃

This classic method utilizes the potent electrophilicity of bromine when activated by a Lewis acid catalyst such as iron(III) bromide. [4] Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(2-methoxyethyl)benzene136.1910.0 g0.0734
Iron(III) bromide (FeBr₃)295.560.43 g0.00146
Bromine (Br₂)159.8112.9 g (4.1 mL)0.0807
Dichloromethane (CH₂Cl₂)-100 mL-
10% aq. Sodium bisulfite (NaHSO₃)-50 mL-
Saturated aq. Sodium bicarbonate (NaHCO₃)-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • Reaction Setup: In a fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap containing aqueous sodium thiosulfate solution is charged with (2-methoxyethyl)benzene (10.0 g, 0.0734 mol) and dichloromethane (100 mL).

  • Catalyst Addition: Anhydrous iron(III) bromide (0.43 g, 0.00146 mol) is added to the stirred solution.

  • Bromine Addition: A solution of bromine (12.9 g, 0.0807 mol) in dichloromethane (20 mL) is placed in the dropping funnel and added dropwise to the reaction mixture at 0 °C (ice bath) over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of 10% aqueous sodium bisulfite solution until the red-brown color of bromine disappears. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to afford this compound as a colorless oil.

Method 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and safer alternative to molecular bromine for the bromination of activated aromatic rings. [5]The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(2-methoxyethyl)benzene136.1910.0 g0.0734
N-Bromosuccinimide (NBS)177.9813.7 g0.0770
Dimethylformamide (DMF)-100 mL-
Water-200 mL-
Diethyl ether-150 mL-
Saturated aq. Sodium bicarbonate (NaHCO₃)-50 mL-
Brine-50 mL-
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask is charged with (2-methoxyethyl)benzene (10.0 g, 0.0734 mol) and dimethylformamide (100 mL).

  • Reagent Addition: N-Bromosuccinimide (13.7 g, 0.0770 mol) is added portion-wise to the stirred solution at room temperature.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC or GC.

  • Work-up: The reaction mixture is poured into water (200 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Product Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.39 (d, J = 8.4 Hz, 2H, Ar-H), 7.08 (d, J = 8.4 Hz, 2H, Ar-H), 3.61 (t, J = 7.0 Hz, 2H, -CH₂-O), 3.40 (s, 3H, -OCH₃), 2.81 (t, J = 7.0 Hz, 2H, Ar-CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 137.9, 131.6, 130.6, 120.1, 72.8, 58.7, 38.2.

  • IR (neat, cm⁻¹): 2925, 2875, 1488, 1245, 1110, 1012, 805.

Safety Considerations

  • Bromine is highly corrosive, toxic, and causes severe burns. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Dichloromethane is a suspected carcinogen and should be handled in a fume hood.

  • N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Iron(III) bromide is corrosive and moisture-sensitive.

Conclusion

The synthesis of this compound from (2-methoxyethyl)benzene is a straightforward yet illustrative example of a regioselective electrophilic aromatic substitution. By understanding the directing effects of the methoxyethyl substituent and carefully controlling the reaction conditions, a high yield of the desired para-isomer can be achieved. Both the classical Br₂/FeBr₃ method and the more convenient NBS bromination are effective for this transformation. Proper work-up and purification are essential to obtain the product in high purity, which can then be used in subsequent synthetic steps for the development of more complex molecules.

References

  • NPTEL. (n.d.). Aromatic electrophilic substitution (Ar-SE) Reactions. NPTEL Archive. [Link]

  • Dalal Institute. (n.d.). The Ortho/Para Ratio. [Link]

  • Knowbee Tutoring. (2015, December 28). Ortho Para Ratio on Benzene Chemistry [Video]. YouTube. [Link]

  • Pearson. (2023, November 11). Reaction of Br2 and FeBr3 with phenol can lead to three possible products. [Link]

  • Žoglo, N., Mastitski, A., Ivanistsev, V., & Kongi, N. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]

  • Royal Society of Chemistry. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics. [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2016, September 2). Electrophilic substitution in phenyl alkyl ether. [Link]

  • ResearchGate. (2025, October 16). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective construction of two isomeric BN-fused aromatic frameworks enabling the synthesis of ultralong room-temperature phosphorescence materials. Chemical Science. [Link]

  • Central Electrochemical Research Institute. (n.d.). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. [Link]

  • Edubirdie. (n.d.). Ortho Para Ratio & Effects. Shippensburg University of Pennsylvania. [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

  • PLOS. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. [Link]

  • ResearchGate. (2025, August 6). Regioselective Synthesis of Para-Bromo Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. [Link]

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An In-depth Technical Guide to 1-Bromo-4-(2-methoxyethyl)benzene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Bromo-4-(2-methoxyethyl)benzene has emerged as a valuable and versatile intermediate, particularly in the realm of medicinal chemistry and drug development. Its unique structural features—a reactive aryl bromide handle for cross-coupling reactions and a methoxyethyl side chain that can influence physicochemical properties—make it an attractive starting point for the synthesis of a diverse array of target molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on practical, field-proven insights for the discerning researcher.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective utilization in synthesis and for in-process controls.

PropertyValue
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 250-255 °C (estimated)
Density Approx. 1.3 g/mL (estimated)

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.39 (d, J = 8.4 Hz, 2H, Ar-H), 7.08 (d, J = 8.4 Hz, 2H, Ar-H), 3.59 (t, J = 6.8 Hz, 2H, -CH₂-O), 3.35 (s, 3H, -OCH₃), 2.81 (t, J = 6.8 Hz, 2H, Ar-CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 138.0, 131.6, 130.5, 120.2, 73.8, 58.6, 38.2.

  • IR (neat, cm⁻¹): 3025 (Ar C-H), 2925, 2854 (Aliphatic C-H), 1488 (Ar C=C), 1110 (C-O), 1010 (Ar-Br).

  • Mass Spectrometry (EI): m/z (%) 214/216 ([M]⁺, 1:1 ratio), 183/185, 135, 104, 45.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the electrophilic bromination of its precursor, 4-(2-methoxyethyl)phenol. The methoxyethyl group is an ortho-, para-directing, activating group, which facilitates the selective introduction of a bromine atom at the position ortho to the hydroxyl group.

4-(2-methoxyethyl)phenol 4-(2-methoxyethyl)phenol This compound This compound 4-(2-methoxyethyl)phenol->this compound N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Room Temperature

Figure 1: Synthesis of this compound.

Experimental Protocol: Bromination of 4-(2-methoxyethyl)phenol

Materials:

  • 4-(2-methoxyethyl)phenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 4-(2-methoxyethyl)phenol (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a colorless to pale yellow oil.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent for its mild and selective nature, minimizing over-bromination and side reactions often associated with liquid bromine.

  • Acetonitrile: This polar aprotic solvent is an excellent choice for this reaction as it solubilizes both the starting material and NBS, facilitating a homogenous reaction mixture.

  • Aqueous Workup: The aqueous workup is crucial to remove any unreacted NBS, succinimide byproduct, and other water-soluble impurities. The bicarbonate wash neutralizes any acidic byproducts.

Key Reactions and Applications in Organic Synthesis

The synthetic utility of this compound lies in the reactivity of its aryl bromide moiety, which readily participates in a variety of palladium-catalyzed cross-coupling reactions and other transformations.

A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, base) A->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, base) A->D E Grignard Reaction (Mg, THF, then Electrophile) A->E F Biaryl Compounds B->F G Aryl-Alkynes C->G H Arylamines D->H I Functionalized Aromatics E->I

Figure 2: Key transformations of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound is an excellent substrate for this reaction, enabling the synthesis of various biaryl compounds.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired biaryl product.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond, providing access to aryl-alkynes, which are valuable intermediates in materials science and medicinal chemistry.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen).

  • Add anhydrous triethylamine and THF.

  • Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until completion.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Add this compound (1.0 eq) and morpholine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the mixture at 100 °C with stirring for the required time (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer, concentrate, and purify by chromatography.

Grignard Reaction

Formation of the Grignard reagent from this compound provides a potent nucleophile that can react with a variety of electrophiles to form new carbon-carbon bonds.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Grignard Reagent Formation:

    • Dry all glassware thoroughly in an oven.

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of a solution of this compound in anhydrous THF to initiate the reaction (indicated by bubbling and heat).

    • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir until the magnesium is consumed.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent to 0 °C.

    • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until complete.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether, dry the organic layer, and concentrate.

    • Purify the resulting secondary alcohol by column chromatography.

Application in Drug Development: The Synthesis of Metoprolol

A significant application of the this compound scaffold is demonstrated through its precursor, 4-(2-methoxyethyl)phenol, a key intermediate in the synthesis of Metoprolol .[1][2] Metoprolol is a widely used beta-blocker for the treatment of cardiovascular diseases, including hypertension and angina.[3] The synthesis of Metoprolol from 4-(2-methoxyethyl)phenol highlights the pharmaceutical relevance of this structural motif.

A 4-(2-methoxyethyl)phenol B 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane A->B Epichlorohydrin Base (e.g., NaOH) C Metoprolol B->C Isopropylamine

Figure 3: Synthesis of Metoprolol from 4-(2-methoxyethyl)phenol.

This synthetic route underscores the importance of the 4-(2-methoxyethyl)phenyl moiety in imparting the desired pharmacological properties to the final drug molecule. The ability to readily access this core structure via intermediates like this compound is therefore of great interest to medicinal chemists.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its facile preparation and the reactivity of its aryl bromide group in a wide range of powerful C-C and C-N bond-forming reactions make it an indispensable tool for the construction of complex molecules. The demonstrated relevance of its core structure in the synthesis of pharmaceuticals like Metoprolol further solidifies its importance for researchers and professionals in the field of drug development. The protocols and insights provided in this guide are intended to empower scientists to effectively harness the synthetic potential of this key intermediate in their research endeavors.

References

  • U.S. Patent No. 6,063,940. (2000). Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
  • European Patent No. EP0449602A1. (1991). Method for producing 4-(2'-methoxyethyl) phenol.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
  • Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide.
  • ADICHEMISTRY.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Wikipedia. Sonogashira coupling. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol. BenchChem.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
  • The Royal Society of Chemistry.
  • ChemSpider Synthetic Pages. Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider.
  • Alfa Chemistry. N-Bromosuccinimide Used in the Preparation and Resolution of Racemic α-Phenylethylamine. Alfa Chemistry.
  • Wikipedia. Discovery and development of beta-blockers. Wikipedia.
  • European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review.
  • Journal of Biochemical Technology. (2023, April 19). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology.
  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. PubChem.
  • Santa Cruz Biotechnology. This compound. Santa Cruz Biotechnology.
  • PrepChem.com. Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. PrepChem.com.

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Methodological & Application

Application Notes and Protocols for the Heck Coupling of 1-Bromo-4-(2-methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Heck Coupling Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1] This powerful transformation has profound implications in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[2][3] The reaction's value lies in its tolerance for a wide array of functional groups and its ability to construct substituted alkenes with a high degree of stereoselectivity, typically favoring the E-isomer.[2][4]

This document provides a detailed guide to the standard conditions for the Heck coupling of 1-Bromo-4-(2-methoxyethyl)benzene, a moderately electron-rich aryl bromide. As a Senior Application Scientist, the following protocols and discussions are grounded in established mechanistic principles and field-proven insights to ensure both scientific integrity and practical success for researchers, scientists, and drug development professionals.

Mechanistic Considerations: The "Why" Behind the "How"

A thorough understanding of the Heck reaction's catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle, which can be broadly divided into four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination with catalyst regeneration.[1]

The Catalytic Cycle of the Heck Reaction

Heck_Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pi_complex [Ar-Pd(II)L(alkene)(Br)] alkene_coordination->pi_complex migratory_insertion Migratory Insertion (syn) pi_complex->migratory_insertion alkyl_pd R-Pd(II)L₂(Br) migratory_insertion->alkyl_pd beta_hydride β-Hydride Elimination (syn) alkyl_pd->beta_hydride product_complex [HPd(II)L₂(Br)]-Alkene beta_hydride->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination Product reductive_elimination->pd0 Base (-HBr)

Figure 1. The catalytic cycle of the Mizoroki-Heck reaction.

The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex.[1] Subsequently, the alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond.[1][5] A syn-β-hydride elimination then occurs, yielding the desired substituted alkene and a hydrido-palladium complex.[1][5] Finally, a base is required to regenerate the Pd(0) catalyst by promoting the reductive elimination of HBr.[5]

Optimizing the Heck Coupling of this compound: A Component-by-Component Analysis

The success of a Heck coupling reaction is critically dependent on the judicious selection of several key components. For an electron-rich substrate such as this compound, careful consideration of these parameters is essential to overcome its inherent lower reactivity compared to electron-deficient aryl halides.[4]

The Palladium Catalyst: The Heart of the Reaction

A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) being a common and cost-effective precatalyst.[4] This Pd(II) source is reduced in situ to the active Pd(0) species. Other common precatalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). For electron-rich aryl bromides, catalyst systems that are stable at higher temperatures and possess high activity are often preferred.[4]

The Ligand: Fine-Tuning Reactivity and Stability

Phosphine ligands play a crucial role in stabilizing the palladium catalyst, preventing its precipitation as inactive palladium black, and modulating its electronic and steric properties.[4] For electron-rich aryl bromides, which undergo oxidative addition more slowly, electron-donating and sterically bulky phosphine ligands are often beneficial.[4]

  • Triphenylphosphine (PPh₃): A standard, versatile, and cost-effective ligand.

  • Tri(o-tolyl)phosphine (P(o-tol)₃): A more sterically demanding and electron-rich ligand that can enhance the rate of oxidative addition for less reactive aryl bromides.

  • Bulky Biarylphosphines (e.g., SPhos, XPhos): These ligands are highly effective for challenging couplings, including those with electron-rich aryl bromides, often allowing for lower catalyst loadings and milder reaction conditions.

The Base: The Unsung Hero of Catalyst Turnover

The base is essential for neutralizing the hydrogen halide (HBr) produced during the reaction and regenerating the Pd(0) catalyst.[5] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are robust and commonly used bases.

  • Organic Bases: Triethylamine (Et₃N) is a frequently employed organic base, particularly in reactions with phosphine ligands.

The Solvent: The Reaction's Environment

Polar aprotic solvents are typically the solvents of choice for Heck reactions, as they can facilitate the stabilization of charged intermediates in the catalytic cycle.[4]

  • N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc): High-boiling, polar aprotic solvents that are excellent for many Heck reactions.

  • Acetonitrile (MeCN): A lower-boiling polar aprotic solvent.

  • Toluene: A non-polar solvent that can be effective, particularly with certain catalyst systems.

Recommended Protocol for the Heck Coupling of this compound with an Acrylate

This protocol provides a robust starting point for the coupling of this compound with a generic acrylate (e.g., n-butyl acrylate). It is based on established procedures for similar electron-rich aryl bromides.

Experimental Workflow

Heck_Protocol start Start: Assemble Reaction reagents Add to Oven-Dried Flask: - this compound (1.0 eq) - Acrylate (1.2 eq) - Pd(OAc)₂ (1-2 mol%) - Ligand (2-4 mol%) - Base (2.0 eq) - Solvent start->reagents degas Degas the Reaction Mixture (e.g., N₂ sparging or freeze-pump-thaw) reagents->degas heat Heat to Reaction Temperature (e.g., 100-120 °C) with Stirring degas->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Figure 2. Step-by-step experimental workflow for the Heck coupling.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired acrylate (1.2 eq.), palladium(II) acetate (0.02 eq.), the chosen phosphine ligand (e.g., P(o-tol)₃, 0.04 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add the desired degassed solvent (e.g., DMF or DMAc) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Degassing: Thoroughly degas the reaction mixture by sparging with nitrogen for 15-20 minutes or by three freeze-pump-thaw cycles. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Tabulated Reaction Conditions and Troubleshooting

The following table summarizes recommended starting conditions and potential troubleshooting strategies for the Heck coupling of this compound.

ParameterRecommended ConditionRationale & Troubleshooting
Palladium Source Pd(OAc)₂ (1-2 mol%)A cost-effective and reliable precatalyst. Troubleshooting: If the reaction is sluggish, consider a more active precatalyst like Pd₂(dba)₃.
Ligand P(o-tol)₃ (2-4 mol%) or PPh₃ (2-4 mol%)P(o-tol)₃ is more electron-rich and can promote oxidative addition. Troubleshooting: For very low reactivity, consider a bulky biarylphosphine ligand (e.g., SPhos).
Base K₂CO₃ (2.0 eq.)A strong, reliable inorganic base. Troubleshooting: If solubility is an issue, consider Cs₂CO₃ or an organic base like Et₃N.
Solvent DMF or DMAcHigh-boiling polar aprotic solvents are generally effective. Troubleshooting: If side reactions are observed at high temperatures, a lower boiling solvent like acetonitrile could be tested.
Temperature 100-120 °CHigher temperatures are often required for electron-rich aryl bromides. Troubleshooting: If decomposition is observed, lower the temperature and extend the reaction time.
Common Issue Low Conversion Increase temperature, try a more electron-rich ligand, or switch to a more active palladium precatalyst. Ensure the reaction is thoroughly deoxygenated.
Common Issue Formation of Palladium Black This indicates catalyst decomposition. Use a higher ligand-to-palladium ratio or switch to a more robust ligand.
Common Issue Double Bond Isomerization This can sometimes occur. The addition of certain additives or careful selection of the base can sometimes mitigate this.[5]

Conclusion

The Heck coupling of this compound is a readily achievable transformation with careful consideration of the reaction parameters. The electron-donating nature of the methoxyethyl substituent necessitates conditions that favor the oxidative addition step, often requiring more electron-rich ligands and higher reaction temperatures. The protocols and guidelines presented herein provide a solid foundation for the successful application of this important reaction in a research and development setting. As with any chemical transformation, empirical optimization based on the specific coupling partner and desired scale is always recommended for achieving the highest possible efficiency and yield.

References

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Bhanage, B. M., & Arai, M. (2014). Heck Reaction—State of the Art. Catalysts, 4(3), 273-314. [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

  • Koranne, A., Turakhia, S., Jha, V. K., Gupta, S., Ravi, R., Mishra, A., ... & Jha, A. K. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22384. [Link]

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Step-by-step synthesis of biaryl compounds via 1-Bromo-4-(2-methoxyethyl)benzene.

[1]

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.Notes
This compound Electrophile1.0Limiting Reagent
Aryl Boronic Acid (

)
Nucleophile1.2 - 1.5Excess ensures conversion

Catalyst0.03 - 0.053-5 mol% loading
Potassium Carbonate (

)
Base3.02M Aqueous Solution
1,4-Dioxane SolventN/ADegassed
Step-by-Step Procedure

Step 1: Inert Atmosphere Preparation

  • Equip a microwave vial (for small scale) or a round-bottom flask (for >1g scale) with a magnetic stir bar.

  • Evacuate the vessel and backfill with Nitrogen or Argon (

    
    ) to remove atmospheric oxygen, which poisons the Pd catalyst.
    

Step 2: Reagent Addition

  • Add This compound (1.0 equiv) and the chosen Aryl Boronic Acid (1.2 equiv).

  • Add

    
      (0.05 equiv).
    
    • Critical: Add solids first. If the bromide is a liquid (it is often an oil/low-melting solid), add it via syringe after solvent addition.

Step 3: Solvent & Base Introduction [1]

  • Add 1,4-Dioxane (concentration ~0.2 M relative to bromide).

  • Add 2M aq.

    
      (3.0 equiv).
    
    • Note: The biphasic mixture (organic/aqueous) requires vigorous stirring to facilitate phase transfer.

Step 4: Reaction

  • Thermal: Heat to 90°C for 12–16 hours under inert atmosphere.

  • Microwave (Alternative): Heat to 110°C for 30–45 minutes.

  • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1).

    • Endpoint: Disappearance of the bromide spot (

      
      ).
      
    • Observation: The product will typically be more polar (lower

      
      ) or fluorescent depending on the boronic acid used.
      

Step 5: Workup (Optimized for Ether Chains)

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Phase Separation: Extract the aqueous layer with EtOAc (

    
    ).
    
    • Technical Insight: Avoid using Diethyl Ether. The methoxyethyl tail increases water solubility slightly; EtOAc ensures higher recovery than ether/hexanes.

  • Wash combined organics with Brine (

    
    ), dry over 
    
    
    , filter, and concentrate in vacuo.
Workflow Diagram

WorkflowFigure 2: Optimized workflow for this compound coupling.PrepStep 1: PrepDegas solventsCharge solidsReactStep 2: Reaction90°C, 12h(or MW 110°C)Prep->ReactMonitorStep 3: QC CheckTLC/LCMSConfirm Conv.React->MonitorMonitor->ReactIncompleteWorkupStep 4: WorkupEtOAc Extract(Polarity Check)Monitor->WorkupCompletePurifyStep 5: PurificationSiO2 ColumnGradient ElutionWorkup->Purify

Purification & Characterization

Flash Chromatography

Because the 2-methoxyethyl group adds polarity, standard "Hexane only" flushes often fail to elute the product efficiently.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes

    
     10-20% EtOAc in Hexanes.
    
  • Detection: UV (254 nm). The biaryl system is highly UV active.

Self-Validating Analytical Criteria

To ensure the reaction was successful and the structure is correct, verify these specific NMR signals:

Signal (1H NMR)Approx. Shift (

)
Diagnostic Value
Biaryl Core 7.2 - 7.8 ppmAppearance of new aromatic protons indicating coupling.

~2.90 ppm (t)Benzylic protons. Shift usually moves slightly downfield compared to starting bromide.

~3.60 ppm (t)Ether protons. Distinct triplet pattern.

~3.35 ppm (s)Terminal methoxy singlet. Integration must match 3H.

Troubleshooting

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Oxidation of catalyst.

    • Solution: Ensure rigorous degassing. Switch to XPhos Pd G2 precatalyst for difficult substrates (e.g., ortho-substituted boronic acids).

  • Issue: Homocoupling of Boronic Acid.

    • Cause: Excess oxygen or lack of base.

    • Solution: Degas solvents longer; ensure base is fully dissolved/suspended.

  • Issue: Product trapped in aqueous phase.

    • Cause: High polarity of the biaryl product.

    • Solution: Saturate the aqueous layer with NaCl (solid) before extraction to "salt out" the organic product.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 28, 2026, from [Link]

  • Bermejo, A., et al. (2008).[2] C2-Symmetric Bis-Hydrazones as Ligands in the Asymmetric Suzuki−Miyaura Cross-Coupling.[2] Journal of the American Chemical Society, 130(47), 15798–15799. [Link]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] Aryl bromides are among the most versatile and widely used coupling partners in these transformations due to their optimal balance of reactivity and stability, making them more reactive than aryl chlorides and more cost-effective than aryl iodides.[1] This guide provides an in-depth exploration of the core principles, key reaction types, and practical protocols for leveraging palladium-catalyzed cross-coupling reactions with aryl bromides in research and development settings.

The Catalytic Cycle: A Mechanistic Overview

The power of palladium catalysis lies in a cyclical process that regenerates the active catalyst, allowing for high product yields with only a small amount of the precious metal. The generally accepted mechanism for most palladium-catalyzed cross-coupling reactions proceeds through three fundamental steps: oxidative addition, transmetalation (for coupling reactions like Suzuki, Stille, etc.) or migratory insertion (for reactions like the Heck reaction), and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl, correlating with the carbon-halogen bond strength.[1][2]

  • Transmetalation or Migratory Insertion:

    • Transmetalation: In reactions like the Suzuki, Stille, and Sonogashira couplings, a nucleophilic organometallic reagent (R-M) transfers its organic group to the palladium(II) center, displacing the bromide. This step is often facilitated by a base.

    • Migratory Insertion: In the Heck reaction, an olefin coordinates to the palladium(II) complex, followed by the insertion of the olefin into the palladium-aryl bond.

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired carbon-carbon or carbon-heteroatom bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)L_n-R ArPdBr->ArPdR Transmetalation (R-M) Product Ar-R ArPdR->Product Reductive Elimination Product->Pd0 Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Palladium-Catalyzed Cross-Coupling Reactions with Aryl Bromides

Several named reactions have become cornerstones of synthetic chemistry, each offering a unique method for forming specific types of bonds. The following table summarizes the most prominent examples involving aryl bromides.

Reaction NameCoupling PartnersTypical Catalyst/PrecatalystCommon LigandsBaseBond Formed
Suzuki-Miyaura Aryl Boronic Acid/EsterPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄C(sp²)-C(sp²)
Heck AlkenePd(OAc)₂, PdCl₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃C(sp²)-C(sp²)
Sonogashira Terminal AlkynePd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, XPhosEt₃N, Piperidine (often with CuI co-catalyst)C(sp²)-C(sp)
Buchwald-Hartwig AminePd₂(dba)₃, Pd(OAc)₂BINAP, Xantphos, JosiphosNaOt-Bu, K₃PO₄C(sp²)-N
Stille OrganostannanePd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, AsPh₃(Often not required)C(sp²)-C(sp²)
Suzuki-Miyaura Coupling: A Detailed Protocol

The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid coupling partners.[3]

Objective: To synthesize 4-phenylbiphenyl from 4-bromobiphenyl and phenylboronic acid.

Materials:

  • 4-Bromobiphenyl

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Experimental Workflow:

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-bromobiphenyl (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Solvent Addition: Add toluene (10 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure 4-phenylbiphenyl.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Heck Reaction: Protocol for Arylation of an Alkene

The Heck reaction is a powerful method for the arylation of olefins.[4][5]

Objective: To synthesize butyl cinnamate from bromobenzene and butyl acrylate.

Materials:

  • Bromobenzene

  • Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and hotplate

  • Inert gas supply

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask, combine bromobenzene (1.0 mmol, 1.0 eq), butyl acrylate (1.5 mmol, 1.5 eq), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Base Addition: Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 eq) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours.

  • Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography to yield butyl cinnamate.[6]

Sonogashira Coupling: A Copper-Free Protocol

While traditionally employing a copper co-catalyst, copper-free Sonogashira couplings have been developed to avoid the formation of diyne byproducts.[7][8][9]

Objective: To synthesize 1-phenyl-2-(phenylethynyl)benzene from 1-bromo-2-phenylbenzene and phenylacetylene.

Materials:

  • 1-Bromo-2-phenylbenzene

  • Phenylacetylene

  • (AllylPdCl)₂

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Inert gas supply

Step-by-Step Protocol:

  • Catalyst Preparation: In a glovebox or under a strong flow of inert gas, prepare a stock solution of the palladium catalyst by dissolving (AllylPdCl)₂ and P(t-Bu)₃ in THF.

  • Reaction Setup: In a Schlenk tube, dissolve 1-bromo-2-phenylbenzene (1.0 mmol, 1.0 eq) in THF (2 mL).

  • Reagent Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) followed by DIPEA (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the prepared palladium catalyst solution (e.g., 1 mol% Pd).

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or GC-MS.[8]

  • Workup and Purification: Concentrate the reaction mixture and purify directly by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[10][11][12]

Objective: To synthesize N-phenylaniline from bromobenzene and aniline.

Materials:

  • Bromobenzene

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and hotplate

  • Inert gas supply

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Reagent Addition: Add bromobenzene (1.0 mmol, 1.0 eq), aniline (1.2 mmol, 1.2 eq), and toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours.

  • Workup: After cooling, dilute the reaction with diethyl ether, filter through a pad of celite, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Stille Coupling: Utilizing Organostannanes

The Stille reaction offers a mild and versatile method for C-C bond formation, though the toxicity of tin reagents is a significant drawback.[13][14]

Objective: To synthesize 4-vinylstyrene from 4-bromostyrene and vinyltributyltin.

Materials:

  • 4-Bromostyrene

  • Vinyltributyltin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and hotplate

  • Inert gas supply

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Reagent Addition: Add a solution of 4-bromostyrene (1.0 mmol, 1.0 eq) in THF (5 mL), followed by vinyltributyltin (1.1 mmol, 1.1 eq).

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Workup: Cool the reaction and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir for 30 minutes, then filter. Extract the filtrate with diethyl ether.

  • Purification: Wash the organic layer with brine, dry over magnesium sulfate, and concentrate. Purify the product by column chromatography.[15]

Optimization and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Inappropriate base or ligand- Use a fresh catalyst or a pre-catalyst.- Ensure rigorous exclusion of air and moisture.- Use freshly distilled or high-purity anhydrous solvents.- Screen different bases and ligands. For sterically hindered substrates, bulky electron-rich phosphine ligands are often effective.
Formation of Side Products - Homocoupling of the organometallic reagent (e.g., boronic acid)- Protodeborylation or protodestannylation- Catalyst decomposition- Decrease catalyst loading.- Ensure the base is not too strong.- Use a more robust ligand to stabilize the palladium catalyst.
Difficulty in Product Purification - Residual palladium catalyst- Tin byproducts (in Stille coupling)- Treat the crude product with a palladium scavenger.- For Stille reactions, a KF workup is essential to remove tin salts.

Conclusion

Palladium-catalyzed cross-coupling reactions of aryl bromides are a powerful and versatile class of transformations that have revolutionized the synthesis of complex organic molecules. A thorough understanding of the underlying mechanisms, careful selection of reaction components (catalyst, ligand, base, and solvent), and meticulous experimental technique are paramount to achieving high yields and purity. The protocols provided herein serve as a starting point for researchers to explore and adapt these methodologies for their specific synthetic targets.

References

  • A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines.
  • Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry.
  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature.
  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastann
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Application Notes & Protocols: 1-Bromo-4-(2-methoxyethyl)benzene as a Keystone Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Synthetic Scaffold

In the landscape of materials science and organic synthesis, the strategic design of molecular building blocks is paramount to achieving desired functional properties. 1-Bromo-4-(2-methoxyethyl)benzene emerges as a uniquely valuable scaffold, distinguished by its carefully balanced structural features. At its core, the molecule presents a brominated benzene ring, a feature that provides a highly reliable and versatile reactive site for carbon-carbon and carbon-heteroatom bond formation. This "handle" is the gateway to constructing complex, π-conjugated systems essential for organic electronics or for assembling intricate molecular architectures in medicinal chemistry.[1][2]

Complementing the reactive bromo group is the 4-(2-methoxyethyl) substituent. This flexible, non-polar side chain is not merely a passive component; it is an active modulator of material properties. Its presence significantly enhances the solubility of otherwise rigid and intractable aromatic structures in common organic solvents. This is a critical consideration for the solution-based processing of functional materials, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3][4] Furthermore, the methoxyethyl chain can influence the solid-state morphology and intermolecular packing of the final material, thereby fine-tuning its electronic and photophysical characteristics. This guide provides an in-depth exploration of the core reactivity of this compound and offers detailed protocols for its application in the synthesis of high-performance functional materials.

Core Reactivity: The Synthetic Chemist's Toolkit

The utility of this compound is rooted in two principal transformations of the aryl bromide group: palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. Understanding the causality behind these reactions is key to leveraging this building block effectively.

Palladium-Catalyzed Cross-Coupling: Forging Conjugated Systems

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the precise formation of C-C bonds between sp²-hybridized carbon atoms.[5][6][7] In this context, this compound serves as the electrophilic partner. The reaction is catalyzed by a palladium complex, which undergoes a catalytic cycle involving oxidative addition into the carbon-bromine bond, transmetalation with an organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.[6][8] The choice of palladium precursor, ligand, and base is critical for achieving high yields and preventing side reactions. The ligand, typically a phosphine, stabilizes the palladium center and modulates its reactivity, while the base is essential for activating the organoboron reagent.[5]

Suzuki_Coupling A This compound C Pd(0) Catalyst (e.g., Pd(PPh₃)₄) E Coupled Product (Biaryl) F Solvent / Heat B Arylboronic Acid R-B(OH)₂ D Base (e.g., K₂CO₃) C->F Catalytic Cycle D->F F->E C-C Bond Formation

Caption: Suzuki-Miyaura cross-coupling workflow.

Grignard Reagent Formation: A Source of Potent Nucleophiles

Treatment of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), results in the formation of the corresponding Grignard reagent.[9][10] This reaction fundamentally inverts the polarity of the carbon atom attached to the halogen. In the starting material, this carbon is electrophilic; in the Grignard reagent, it becomes strongly nucleophilic and basic due to the electropositive nature of magnesium.[11] This transformation makes it a powerful tool for forming new carbon-carbon bonds by reacting with a wide array of electrophiles, including aldehydes, ketones, esters, and nitriles. The absolute requirement for anhydrous conditions is a critical self-validating control; any trace of water will protonate the Grignard reagent, quenching its reactivity and forming the parent alkane, 1-(2-methoxyethyl)benzene.[9][12]

Grignard_Formation Start This compound (Ar-Br) Grignard Grignard Reagent (Ar-MgBr) Start->Grignard + Mg Mg Magnesium (Mg) Solvent Anhydrous Ether (e.g., THF) Product Functionalized Product (e.g., Ar-C(R₂)OH) Grignard->Product + Electrophile Electrophile Electrophile (e.g., R₂C=O)

Caption: Grignard reagent formation and subsequent reaction.

Application Note I: Synthesis of Soluble Conjugated Polymers for Organic Electronics

Field: Organic Field-Effect Transistors (OFETs), Conductive Polymers.[13][14]

Rationale: The performance of organic semiconductors is intrinsically linked to their molecular structure and solid-state organization. For applications requiring solution-based processing, achieving good solubility without disrupting the electronic conjugation of the polymer backbone is a major challenge. The methoxyethyl side chains imparted by this compound provide the necessary solubility to create processable conductive polymers, while the core aromatic units form the electronically active backbone.[2][13]

Protocol: Synthesis of a Benzodithiophene (BDT) Copolymer via Suzuki Polymerization

This protocol describes the synthesis of a copolymer using a BDT-based diboronic ester and a dibrominated derivative of this compound.

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a Schlenk flask equipped with a reflux condenser and a magnetic stir bar. The entire apparatus must be flame-dried under vacuum and backfilled with high-purity argon or nitrogen. An inert atmosphere is mandatory to protect the Pd(0) catalyst from oxidation.

  • Reagent Addition: To the flask, add the BDT-diboronic ester monomer (1.0 eq), the dibrominated monomer derived from this compound (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq).

  • Solvent and Base: Add anhydrous toluene (to achieve a monomer concentration of ~0.1 M) via cannula. Subsequently, add a 2 M aqueous solution of potassium carbonate (K₂CO₃) (4.0 eq). The biphasic system requires vigorous stirring.

  • Reaction: Heat the mixture to 90 °C and stir vigorously under a positive pressure of argon for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the mixture.

  • End-Capping: To terminate the polymerization and ensure stable polymer chains, add a small amount of phenylboronic acid (0.1 eq) and stir for 2 hours, followed by bromobenzene (0.1 eq) and stir for another 2 hours.

  • Purification: Cool the reaction to room temperature and pour the mixture into a stirring solution of methanol. The polymer will precipitate. Collect the solid polymer by filtration. To remove catalyst residues and oligomeric impurities, perform sequential Soxhlet extractions with methanol, acetone, and hexane. The final polymer is then extracted with chloroform or chlorobenzene.

  • Final Product: The purified polymer is obtained by precipitating the chloroform solution into methanol, filtering, and drying under high vacuum.

Data Presentation: Representative Polymer Properties
PropertySymbolTypical Value RangeSignificance
Number-Average Molecular WeightMₙ15 - 50 kDaInfluences film-forming properties and charge transport.
Polydispersity IndexPDI (Mₙ/Mₙ)1.5 - 2.5Describes the breadth of the molecular weight distribution.
UV-Vis Absorption (in solution)λₘₐₓ450 - 650 nmIndicates the electronic bandgap of the material.
Hole Mobility (in OFET)µₕ10⁻³ - 10⁻¹ cm²/VsMeasures the efficiency of positive charge transport.

Application Note II: Synthesis of Small Molecule Host Materials for OLEDs

Field: Organic Light-Emitting Diodes (OLEDs).

Rationale: In OLEDs, host materials form the matrix for emissive dopants in the light-emitting layer.[15] An ideal host must have a high triplet energy to confine excitons on the guest emitter, good charge transport properties, and morphological stability. This compound can be used to synthesize "arms" that attach to a rigid core, sterically hindering crystallization and promoting the formation of stable amorphous films, which is crucial for device longevity.[16]

Protocol: Synthesis of a Carbazole-Based Host Material

This protocol details the synthesis of a star-shaped molecule where three 4-(2-methoxyethyl)phenyl units are attached to a central 1,3,6-trisubstituted carbazole core via Suzuki coupling.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a flame-dried, argon-purged Schlenk flask, dissolve 1,3,6-tribromocarbazole (1.0 eq) in a 3:1 mixture of toluene and ethanol.

  • Boronic Acid Preparation: In a separate flask, prepare the 4-(2-methoxyethyl)phenylboronic acid from this compound via lithium-halogen exchange followed by quenching with triisopropyl borate and acidic workup.

  • Coupling Reaction: To the carbazole solution, add the prepared 4-(2-methoxyethyl)phenylboronic acid (3.3 eq), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05 eq), and a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (6.0 eq).

  • Heating and Monitoring: Heat the reaction mixture to 85 °C and stir for 24 hours. Monitor the reaction's completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure host material.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

OLED_Synthesis Start1 1,3,6-Tribromocarbazole Product Trisubstituted Carbazole (OLED Host Material) Start1->Product Suzuki Coupling Start2 4-(2-methoxyethyl)phenylboronic acid (from this compound) Conditions Pd(dppf)Cl₂ Na₂CO₃, Toluene/EtOH 85 °C

Caption: Synthesis of an OLED host material.

Application Note III: Scaffolding for Medicinal Chemistry and Drug Design

Field: Drug Development, Medicinal Chemistry.

Rationale: The biaryl motif is a privileged structure in many approved drugs. The ability to reliably construct this motif is essential for drug discovery. This compound provides a valuable starting point, where the bromo group allows for coupling to various heterocyclic partners, and the methoxyethyl group can enhance metabolic stability and aqueous solubility, key parameters in pharmacokinetics.[17] Furthermore, the bromine atom itself can engage in halogen bonding, a specific non-covalent interaction that can improve ligand binding affinity to protein targets.[17]

Protocol: Synthesis of a Phenyl-Pyridine Biaryl Compound

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), potassium phosphate (K₃PO₄) (2.0 eq), and SPhos Pd G2 (a second-generation palladium precatalyst, 0.01 eq).

  • Solvent Addition: Add a 10:1 mixture of dioxane and water to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 110 °C for 30 minutes. Microwave heating often accelerates the reaction, leading to shorter reaction times and cleaner product formation compared to conventional heating.

  • Work-up and Extraction: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Biaryl Synthesis Yields
Boronic Acid PartnerProduct StructureTypical Yield
Pyridine-3-boronic acid4-(2-methoxyethyl)-[1,1'-biphenyl]-3-yl-pyridine> 90%
Thiophene-2-boronic acid2-(4-(2-methoxyethyl)phenyl)thiophene> 85%
Pyrazole-4-boronic acid4-(4-(2-methoxyethyl)phenyl)-1H-pyrazole> 88%

References

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. [Link]

  • ResearchGate. 1,4 bis (2-methylstyryl) benzene: A simple organic thin film with promising optical properties for OLED applications. [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]

  • DigiChem. Advancing OLED Performance with Custom Synthesis. [Link]

  • ResearchGate. Organic materials for organic electronic devices. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Unknown Source. 25. The Grignard Reaction. [Link]

  • RSC Publishing. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

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  • Carnegie Mellon University. Conducting Polymers. [Link]

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  • Unknown Source. Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. [Link]

  • YouTube. Suzuki reaction example. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • MDPI. Research Progress on Intrinsically Conductive Polymers and Conductive Polymer-Based Composites for Electromagnetic Shielding. [Link]

  • PubMed. Benzo[1,2-b:4,5-b']dithiophene building block for the synthesis of semiconducting polymers. [Link]

  • Yi Liu Group @MF. 1. Organic Electronic Materials. [Link]

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Troubleshooting & Optimization

Common side products in the synthesis of 1-Bromo-4-(2-methoxyethyl)benzene.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Bromo-4-(2-methoxyethyl)benzene (CAS No: 60835-90-7).[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in identifying and mitigating common side products encountered during synthesis. Our goal is to explain the causality behind experimental outcomes and provide robust protocols to ensure high purity and yield.

Introduction: Strategic Approaches to Synthesis

The synthesis of this compound is typically approached via two primary strategic routes, each with its own set of potential challenges and side reactions. The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile. This guide is structured around these common pathways:

  • Route 1: Friedel-Crafts Acylation of Bromobenzene followed by Carbonyl Reduction. This two-step process involves introducing the ethyl ketone group onto the bromobenzene ring and subsequently reducing it.

  • Route 2: Williamson Ether Synthesis from 4-Bromophenethyl Alcohol. This route involves the O-alkylation of a pre-existing alcohol functionality.

Understanding the mechanistic underpinnings of each step is crucial for troubleshooting the formation of unwanted byproducts.

Section 1: Troubleshooting the Friedel-Crafts Acylation Route

This pathway is a common and effective method for constructing the carbon skeleton of the target molecule. However, careful control of reaction conditions is paramount to avoid isomeric and over-acylated impurities.

Q1: What is the general workflow for the Friedel-Crafts acylation and reduction synthesis?

Answer: The synthesis begins with the Lewis acid-catalyzed acylation of bromobenzene with methoxyacetyl chloride to form an intermediate ketone. This ketone is then reduced to the desired alkyl chain.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Carbonyl Reduction A Bromobenzene + Methoxyacetyl Chloride C 2-Bromo-4'-methoxyacetophenone (Ketone Intermediate) A->C Acylation B Lewis Acid (e.g., AlCl₃) B->C Catalyst E This compound (Final Product) C->E Reduction D Reducing Agent (e.g., NaBH₄/AlCl₃) D->E Reagent

Caption: General workflow for the Friedel-Crafts acylation and reduction route.

Q2: During the Friedel-Crafts acylation step, my reaction mixture shows two major product spots on TLC. What is the likely impurity?

Answer: The most common side product in the Friedel-Crafts acylation of bromobenzene is the ortho-acylated isomer, 1-bromo-2-(2-methoxyacetyl)benzene .

  • Causality: The bromine atom on the benzene ring is an ortho-, para- directing group in electrophilic aromatic substitution reactions.[2][3] While the para- product is sterically favored and typically the major product, a significant amount of the ortho- isomer can form, particularly if the reaction temperature is not well-controlled. Friedel-Crafts reactions can fail or proceed poorly on strongly deactivated rings, but halogenated aromatics are generally suitable substrates.[4]

  • Identification:

    • NMR: The aromatic region of the ¹H NMR spectrum for the ortho- isomer will show a more complex splitting pattern compared to the two clean doublets expected for the para- isomer.

    • Chromatography: The ortho- isomer often has a slightly different polarity and may appear as a separate spot on TLC or peak in GC/HPLC analysis.

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-5°C) during the addition of the Lewis acid and acyl chloride to enhance para-selectivity.[5]

    • Solvent Choice: Using a non-polar solvent like dichloromethane can favor the formation of the less soluble para isomer.

    • Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is often required because both the acyl chloride and the resulting ketone product can form complexes with it, deactivating the catalyst.[6]

Q3: After the reduction step, my product is contaminated with a compound that still shows a carbonyl peak in the IR spectrum. What went wrong?

Answer: This indicates an incomplete reduction of the intermediate ketone, 2-bromo-4'-methoxyacetophenone.

  • Causality: The reduction of the ketone to a methylene group requires a sufficiently powerful reducing agent and adequate reaction time and temperature. Common reduction methods like the Wolff-Kishner or Clemmensen reductions can be sluggish if not performed under optimal conditions. A combination of sodium borohydride and aluminum chloride is also used and requires careful temperature management.[5]

  • Identification:

    • IR Spectroscopy: A strong absorbance band around 1680 cm⁻¹ indicates the presence of the conjugated ketone.

    • ¹H NMR: The presence of a singlet around 4.6 ppm (for the -COCH₂OCH₃ protons) and aromatic signals corresponding to the ketone intermediate will be visible.

  • Troubleshooting & Prevention:

    • Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often an excess, of the reducing agent is used.

    • Reaction Time & Temperature: Increase the reaction time or temperature as specified by the chosen reduction protocol. For instance, some reductions require prolonged heating at reflux.[5]

    • Reagent Quality: Use fresh, high-quality reducing agents. Sodium borohydride, for example, can degrade upon exposure to moisture.

Section 2: Troubleshooting the Williamson Ether Synthesis Route

This route is an excellent alternative if 4-bromophenethyl alcohol is readily available. It relies on a classic Sₙ2 reaction mechanism.[7]

Q4: What is the general workflow for the Williamson ether synthesis route?

Answer: This method involves the deprotonation of 4-bromophenethyl alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

G A 4-Bromophenethyl Alcohol C 4-Bromophenethyl Alkoxide (Intermediate) A->C Deprotonation B Base (e.g., NaH, K₂CO₃) B->C Reagent E This compound (Final Product) C->E Sₙ2 Attack D Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) D->E Reagent

Caption: General workflow for the Williamson ether synthesis route.

Q5: My reaction is sluggish, and even after prolonged heating, I see a lot of unreacted starting material. I also observe a new non-polar spot on TLC. What are the likely issues?

Answer: This scenario points to two potential problems: incomplete deprotonation and a competing elimination side reaction forming 4-bromostyrene.

  • Causality:

    • Incomplete Deprotonation: The Williamson ether synthesis requires the formation of an alkoxide.[7][8] If the base used is not strong enough (e.g., K₂CO₃ vs. NaH) or if there is insufficient quantity, the alcohol will not be fully converted to the nucleophilic alkoxide, leading to a slow or incomplete reaction.[9]

    • Elimination (E2) Reaction: Alkoxides are not only strong nucleophiles but also strong bases. If the reaction temperature is too high, the alkoxide can act as a base, promoting an E2 elimination reaction to form an alkene (4-bromostyrene) instead of the desired Sₙ2 substitution.[8] This is more common with secondary and tertiary alkyl halides but can occur under forcing conditions.[10]

  • Identification:

    • Unreacted Alcohol: Easily identified by its characteristic broad -OH peak in the IR and ¹H NMR spectra and its relatively high polarity on TLC.

    • 4-Bromostyrene: Can be identified by the appearance of vinyl proton signals (typically between 5-7 ppm) in the ¹H NMR spectrum. It will appear as a much less polar spot on TLC compared to the alcohol starting material.

  • Troubleshooting & Prevention:

    • Base Selection: For unactivated alcohols, a strong base like sodium hydride (NaH) is often necessary to ensure complete deprotonation.[9] The reaction should be performed under anhydrous conditions as water will quench the base.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, the deprotonation is performed at 0°C, followed by slow warming to room temperature after the addition of the alkylating agent.[9] Avoid excessive heating.

    • Solvent Choice: Aprotic polar solvents like THF or DMF are typically used as they solvate the cation of the base, enhancing the nucleophilicity of the alkoxide.[11]

Section 3: General Purification and Data

Q6: What is a reliable method for purifying the final product from the common side products mentioned?

Answer: Flash column chromatography is the most effective and widely used method for separating this compound from its common isomers and precursors.

Impurity TypeElution Profile Relative to ProductRecommended Eluent System
4-Bromostyrene Elutes much earlier (less polar)Hexanes / Ethyl Acetate (e.g., 98:2)
Ortho-acylated isomer Elutes close to the para-isomerHexanes / Ethyl Acetate (e.g., 95:5)
Unreacted Ketone Elutes later (more polar)Hexanes / Ethyl Acetate (e.g., 90:10)
Unreacted Alcohol Elutes much later (highly polar)Hexanes / Ethyl Acetate (e.g., 80:20)
Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and adding silica. Evaporate the solvent completely.

  • Column Packing: Wet-pack a glass column with silica gel using a non-polar solvent (e.g., hexanes).

  • Loading: Carefully add the dried slurry containing the crude product to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexanes or 1-2% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Gradient (if needed): Gradually increase the polarity of the eluent to wash out more polar impurities after the desired product has been collected.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[9][12]

Q7: What are the expected analytical data for pure this compound?

Answer: The following data can be used to confirm the identity and purity of the final product.

AnalysisExpected Result
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.40 (d, J=8.4 Hz, 2H), 7.08 (d, J=8.4 Hz, 2H), 3.55 (t, J=7.0 Hz, 2H), 3.35 (s, 3H), 2.80 (t, J=7.0 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 137.5, 131.6, 130.5, 120.0, 73.0, 58.8, 38.2
Mass Spec (EI) m/z 214/216 (M⁺, Br isotope pattern), 169/171, 135, 45

References

  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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  • Chemical structure of α-bromo-4-methoxyacetophenone (impurity B) - ResearchGate. [Link]

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  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. [Link]

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  • Aromatic Synthesis: Order of Reactions - Master Organic Chemistry. [Link]

  • Bromomethyl 4-methoxyphenyl ketone | C9H9BrO2 | CID 4965 - PubChem. [Link]

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  • An introduction to Grignard reagents - Chemguide. [Link]

  • US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google P
  • Williamson ether synthesis - Wikipedia. [Link]

  • Synthetic Routes - N Goalby chemrevise.org. [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. [Link]

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  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]

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  • Synthetic Routes (OCR A Level Chemistry A): Revision Note - Save My Exams. [Link]

  • Nickel-Catalyzed Reductive 1,3-Diene Formation from the Cross-Coupling of Vinyl Bromides - Supporting Information - University of California, Irvine. [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]

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How to prevent ortho-isomer formation during bromination of (2-methoxyethyl)benzene.

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Regioselective Synthesis

Topic: Strategies for Preventing ortho-Isomer Formation During Bromination of (2-methoxyethyl)benzene

For immediate assistance, please review the frequently asked questions and troubleshooting guides below. Our goal is to help you achieve high para-selectivity in your electrophilic aromatic substitution reactions.

Overview: The Challenge of Regiocontrol

The bromination of (2-methoxyethyl)benzene presents a classic regioselectivity challenge in electrophilic aromatic substitution (EAS). The substituent, (2-methoxyethyl)benzene, contains an ether oxygen whose lone pairs donate electron density to the aromatic ring, making it an "activating" group.[1][2] This activation preferentially directs the incoming electrophile (bromine) to the ortho and para positions.[1][3] However, for many applications in drug development and materials science, the exclusive synthesis of the para-isomer is critical. This guide provides a detailed, causality-driven approach to suppressing the formation of the undesired ortho-isomer.

Frequently Asked Questions (FAQs)

Q1: Why does bromination of (2-methoxyethyl)benzene yield both ortho and para products?

The reaction proceeds via an electrophilic aromatic substitution mechanism.[4][5] The key steps are:

  • Electrophile Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic bromine (Br⁺), which is often generated with the help of a catalyst.[4][5]

  • Arenium Ion Formation: This attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

  • Deprotonation: A weak base removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the final product.[4]

The (2-methoxyethyl) group is an ortho, para-director because the oxygen's lone pairs can be delocalized into the ring, creating areas of high electron density at the ortho and para carbons. This stabilizes the arenium ion intermediate when substitution occurs at these positions.

Fig 1. Competing pathways for ortho and para bromination.

Q2: What is the primary factor that allows us to favor the para-isomer?

Steric hindrance . The (2-methoxyethyl) group is sterically bulky. This bulkiness physically obstructs the two adjacent ortho positions, making it more difficult for the electrophile to approach and attack.[6][7] The para position, being on the opposite side of the ring, is sterically unhindered and far more accessible. By carefully selecting our reaction conditions, we can amplify this steric effect to maximize para-selectivity.[6]

Troubleshooting Guide: Maximizing Para-Selectivity

Problem: My reaction produces a significant amount of the ortho-isomer, leading to low yields of the desired para-product and difficult purification.

This is a common issue stemming from reaction conditions that are not optimized for regioselectivity. The formation of the ortho-isomer is often kinetically competitive. Below are four key areas to troubleshoot, from simplest to most impactful.

Temperature Control: Kinetic vs. Thermodynamic Control

Cause: Higher reaction temperatures provide more energy for molecules to overcome activation barriers. This reduces selectivity, as the slightly higher activation energy of the sterically hindered ortho-attack becomes more easily surmountable.[8]

Solution: Operate under kinetic control by lowering the reaction temperature.

  • Kinetic control favors the product that forms the fastest (i.e., has the lowest activation energy).[9][10] Due to steric hindrance, the transition state leading to the para-isomer is lower in energy, making it the kinetic product.

  • Thermodynamic control , favored by higher temperatures and longer reaction times, allows the reaction to equilibrate and form the most stable product.[10] While the para-isomer is also typically the more stable thermodynamic product, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will maximize the kinetic preference for the para position.[8][10]

Actionable Steps:

  • Perform the reaction at 0 °C or even -30 °C.[8]

  • Monitor the reaction closely by TLC or GC/MS to avoid letting it proceed for excessively long times, which could allow for isomerization or side reactions.

Choice of Brominating Agent

Cause: Molecular bromine (Br₂) is a relatively small electrophile. While a Lewis acid catalyst is often required for less activated rings, its use with an activated substrate like (2-methoxyethyl)benzene can lead to over-reactivity and reduced selectivity.[5][11]

Solution: Use a bulkier, less reactive, and more selective brominating agent. N-Bromosuccinimide (NBS) is an excellent alternative.[12][13]

ReagentStructureCharacteristicsTypical Selectivity
Molecular Bromine (Br₂) + FeBr₃ Br-BrHighly reactive, small, often requires a catalyst which can decrease selectivity.Moderate to Poor
N-Bromosuccinimide (NBS) Solid, easier to handle, milder, bulkier, often provides higher para-selectivity.[12][14]Good to Excellent
Tribromoisocyanuric Acid (TBCA) Solid, efficient source of electrophilic bromine, can be highly selective.[12]Excellent

Actionable Step:

  • Replace the Br₂/FeBr₃ system with NBS or TBCA. Reactions with NBS can often be run without a strong Lewis acid, sometimes using additives like silica gel or acidic clays to promote the reaction.[12]

Steric_Hindrance cluster_ring (2-methoxyethyl)benzene C1 C C2 C Substituent R (Bulky) C4 C C3 C Ortho_Pos ortho Para_Pos para Bulky_E Bulky Electrophile (e.g., NBS) Bulky_E->C2 Steric Clash Bulky_E->C4 Accessible Attack

Fig 2. Steric hindrance favoring para-substitution.
Solvent and Catalyst Systems

Cause: The reaction environment can influence the effective size of the electrophile and the stability of the transition states.

Solution: Employ solvent systems and catalysts known to promote para-selectivity.

  • Solvents: Highly polar or coordinating solvents can alter reaction pathways. Hexafluoroisopropanol (HFIP) has been shown to enable mild and highly regioselective halogenations with NBS.[12]

  • Shape-Selective Catalysts: Zeolites are microporous aluminosilicate minerals that can act as shape-selective solid acid catalysts. Their well-defined pore structures can restrict the formation of the bulkier ortho-transition state, thereby favoring the formation of the slimmer para-isomer which fits within the catalytic pores.[15] Reactions using bromine in the presence of zeolite NaY have demonstrated high yields and excellent para-selectivity.[15]

Actionable Steps:

  • Consider switching from common chlorinated solvents (like CH₂Cl₂ or CCl₄) to a more specialized solvent like HFIP.

  • Explore heterogeneous catalysis by using zeolite NaY as a reusable, shape-selective catalyst.

Advanced Strategies: Lewis Acid Modification

Cause: A standard Lewis acid like FeBr₃ or AlCl₃ can be overly reactive.

Solution: Coordinate the substrate's ether oxygen with a bulky Lewis acid. This strategy, demonstrated in related C-H functionalization reactions, has two effects:

  • Electronic Deactivation: The Lewis acid withdraws electron density from the oxygen, slightly deactivating the ring and preventing over-reaction.[16]

  • Increased Steric Shielding: The bulky Lewis acid coordinated to the substituent dramatically increases the steric barrier around the ortho positions, making para-attack almost exclusive.

Actionable Step:

  • This is an advanced technique for when other methods fail to provide sufficient selectivity. Introduce a bulky Lewis acid, such as triisobutylaluminum or a boronate complex, to the reaction mixture before adding the brominating agent.[16] This requires careful, anhydrous conditions.

Recommended Protocol for High Para-Selectivity

This protocol utilizes N-Bromosuccinimide (NBS) and a mild acidic catalyst in a non-polar solvent at low temperature to maximize para-selectivity through kinetic control and steric effects.

Materials:

  • (2-methoxyethyl)benzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq), recrystallized

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (2-methoxyethyl)benzene (1.0 eq) in the chosen solvent (e.g., acetonitrile).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of NBS: Add recrystallized NBS (1.05 eq) to the cooled solution in portions over 15-20 minutes. Adding it slowly prevents a temperature spike that could reduce selectivity.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 30 minutes. The reaction is typically complete within 1-3 hours. Do not let the reaction run significantly longer than necessary.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.

  • Workup: Transfer the mixture to a separatory funnel. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product should show high para-selectivity by ¹H NMR or GC analysis. If necessary, purify the product via flash column chromatography on silica gel to remove the minor ortho-isomer and succinimide byproduct.

This protocol provides a robust, self-validating system. The high selectivity is achieved through the combination of a mild brominating agent (NBS) and low-temperature kinetic control, directly addressing the core challenges of this transformation.

References

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Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-4-(2-methoxyethyl)benzene and 1-Iodo-4-(2-methoxyethyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the choice of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. Among the most powerful tools in modern organic synthesis are palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. A common crossroads in designing these syntheses is the selection of the aryl halide coupling partner. This guide provides an in-depth comparison of the reactivity between 1-bromo-4-(2-methoxyethyl)benzene and its iodo-analogue, 1-iodo-4-(2-methoxyethyl)benzene, offering field-proven insights and supporting data to inform your experimental choices.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between aryl iodides and aryl bromides stems from the disparity in their carbon-halogen (C-X) bond strengths. The C-I bond is significantly weaker and longer than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine and the more diffuse nature of its valence orbitals, leading to less effective orbital overlap with carbon compared to bromine.

BondAverage Bond Energy (kJ/mol)
C-Br~275-285
C-I~213-240
Data compiled from various sources.[1][2][3]

This difference in bond dissociation energy is not merely academic; it has profound mechanistic implications, particularly for the first and often rate-determining step of most cross-coupling catalytic cycles: oxidative addition .

The Catalytic Cycle: Why the Halide Matters

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, generally proceed through a common catalytic cycle. Understanding this cycle is key to appreciating why an aryl iodide will almost always outperform an aryl bromide under identical conditions.

The cycle begins with a low-valent Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X). In this step, the C-X bond is broken, and the palladium center inserts itself, forming a new Pd(II) complex. Because the C-I bond is weaker, the energy barrier for this oxidative addition is lower for 1-iodo-4-(2-methoxyethyl)benzene than for its bromo counterpart.[4][5] This translates directly to faster reaction rates and the ability to conduct reactions under much milder conditions (e.g., lower temperatures).[6][7]

Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) (Palladacycle) oxidative_addition->pd2_complex C-X bond cleavage I > Br > Cl transmetalation Transmetalation pd2_complex->transmetalation reductive_elimination Reductive Elimination pd2_complex->reductive_elimination transmetalation->pd2_complex Ar-Pd(II)-R'(L₂) reductive_elimination->pd0 Catalyst Regeneration product Ar-R' (Coupled Product) reductive_elimination->product ar_x Ar-X (Aryl Halide) ar_x->oxidative_addition r_m R'-[M] (Coupling Partner) r_m->transmetalation

Figure 1: Generalized catalytic cycle for palladium cross-coupling. The initial oxidative addition step is energetically more favorable for aryl iodides due to the weaker C-I bond, making it the faster and more efficient substrate.

Head-to-Head Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds. Here, the superior reactivity of the iodo-substrate is particularly evident. A direct comparison reveals that 1-iodo-4-(2-methoxyethyl)benzene can achieve high yields in shorter times and at lower temperatures than its bromo-analogue.

To achieve a comparable high yield with this compound, more forcing conditions are required. This often involves higher temperatures, longer reaction times, and sometimes the use of more sophisticated and expensive phosphine ligands or higher catalyst loading, which can complicate purification and increase costs.

Representative Experimental Comparison: Suzuki Coupling with Phenylboronic Acid

The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of each substrate with phenylboronic acid. While not from a single head-to-head study, these conditions are representative based on established protocols for analogous aryl iodides and bromides.[6][8]

Parameter1-Iodo-4-(2-methoxyethyl)benzeneThis compoundJustification & Expert Insights
Reaction Temperature Room Temperature to 60 °C80 - 110 °CThe lower C-I bond energy allows for oxidative addition to occur at significantly lower temperatures.[6] This is advantageous for substrates with thermally sensitive functional groups.
Reaction Time 1 - 4 hours6 - 24 hoursThe faster rate of oxidative addition for the aryl iodide leads to a much shorter overall reaction time to reach completion.
Catalyst Loading 1-2 mol % Pd(PPh₃)₄3-5 mol % Pd(PPh₃)₄To compensate for the slower oxidative addition, a higher concentration of the active Pd(0) catalyst is often required for the aryl bromide to achieve a reasonable reaction rate.
Typical Yield >95%>90% (with optimization)While both can achieve high yields, the aryl iodide does so more reliably and under milder conditions. The aryl bromide may require more rigorous optimization of base, solvent, and ligand.[9]
Side Reactions Low potential for homocouplingHigher potential for homocouplingThe more forcing conditions (higher temperatures, longer times) required for the aryl bromide can lead to a greater incidence of side reactions, such as the homocoupling of the boronic acid partner.

Performance in Other Key Coupling Reactions

Sonogashira Coupling

In the Sonogashira coupling of aryl halides with terminal alkynes, the reactivity difference is often exploited for chemoselectivity. 1-Iodo-4-(2-methoxyethyl)benzene will readily couple at or near room temperature.[6] In contrast, this compound typically requires elevated temperatures to react efficiently.[6] This differential reactivity allows for selective coupling at an iodo-substituted position in the presence of a bromo-substituent on the same molecule.

Heck Reaction

The Mizoroki-Heck reaction, which couples aryl halides with alkenes, shows a similar trend. Aryl iodides are highly reactive substrates. Aryl bromides, including this compound, are significantly less reactive and demand higher reaction temperatures (often >100 °C) and carefully chosen catalyst systems to prevent catalyst decomposition and achieve good yields.[7] The reactivity of iodo- and bromobenzene are noted to be similar in some systems but still slightly higher for the iodo derivative.[5]

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction. The described conditions are designed to be self-validating, reflecting the necessary adjustments for each substrate's inherent reactivity.

Protocol 1: Suzuki Coupling of 1-Iodo-4-(2-methoxyethyl)benzene

This protocol leverages the high reactivity of the aryl iodide for an efficient, mild-condition coupling.

Workflow Diagram

Figure 2: Experimental workflow for the Suzuki coupling of the aryl iodide.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add 1-iodo-4-(2-methoxyethyl)benzene (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).

  • Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon).

  • Add toluene (5 mL per mmol of aryl halide) and an aqueous solution of 2 M sodium carbonate (Na₂CO₃, 3.0 eq).

  • Thoroughly degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Immerse the flask in a preheated oil bath at 60 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Suzuki Coupling of this compound

This protocol incorporates the more forcing conditions necessary to overcome the higher activation energy of C-Br bond cleavage.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 eq).

  • Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon).

  • Add a 4:1 mixture of Dimethoxyethane (DME) and water (5 mL per mmol of aryl halide) and potassium carbonate (K₂CO₃, 3.0 eq).

  • Thoroughly degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 6-24 hours for completion.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The choice between this compound and 1-iodo-4-(2-methoxyethyl)benzene is a classic trade-off between substrate cost and reaction efficiency.

  • 1-Iodo-4-(2-methoxyethyl)benzene is the superior substrate in terms of reactivity. It allows for faster reactions, milder conditions, lower catalyst loadings, and often cleaner reaction profiles. It should be the first choice for complex, multi-step syntheses where yield and reliability are paramount, or when dealing with thermally sensitive molecules.

  • This compound is a viable, and often more economical, alternative. However, its use necessitates more forceful reaction conditions. Researchers must be prepared to invest more time in optimization and deal with potentially higher catalyst loadings and longer reaction times. It is best suited for larger-scale syntheses where the cost savings on the starting material outweigh the increased energy and reagent costs of the reaction itself.

For drug development professionals, where speed and predictability are critical, the higher upfront cost of the iodo-analogue is frequently justified by the significant savings in development time and resources.

References

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A Head-to-Head Comparison: Suzuki vs. Stille Coupling for Aryl Bromide Substrates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile tools. This guide provides an in-depth technical comparison of these two stalwart reactions, focusing specifically on their application with aryl bromide substrates. We will delve into the mechanistic nuances that dictate their outcomes, present comparative experimental data, and offer practical protocols to guide your experimental design.

At a Glance: Key Differences Between Suzuki and Stille Couplings

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity of Reagent Generally low toxicity, environmentally benignHigh toxicity of organotin reagents and byproducts
Requirement for Base Essential for activation of the organoboron reagentGenerally not required; proceeds under neutral conditions
Functional Group Tolerance Broad, but can be sensitive to acidic protons and some coordinating groupsExceptionally broad, often superior for complex and sensitive substrates[1]
Byproducts Borate salts, typically water-soluble and easily removedOrganotin halides, often difficult to remove completely

Mechanistic Underpinnings: A Tale of Two Transmetalations

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. For aryl bromides, the initial oxidative addition of the Ar-Br bond to a Pd(0) complex is a common entry point for both reactions.[2][3] The crucial divergence lies in the transmetalation step, which dictates the reaction's requirements and ultimately its substrate scope and functional group compatibility.

The Suzuki Coupling Catalytic Cycle

The Suzuki reaction requires the activation of the organoboron reagent by a base.[2] This activation forms a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to the palladium center.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')L₂ pd2_complex->transmetalation_complex Transmetalation activated_boron [Ar'B(OH)₃]⁻ activated_boron->transmetalation_complex boronic_acid Ar'B(OH)₂ + Base boronic_acid->activated_boron transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_bromide Ar-Br aryl_bromide->pd2_complex

Suzuki Coupling Catalytic Cycle
The Stille Coupling Catalytic Cycle

In contrast, the Stille coupling proceeds under neutral conditions. The organostannane is sufficiently nucleophilic to undergo transmetalation directly with the Pd(II) complex without the need for activation by a base.[4]

Stille_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')L₂ pd2_complex->transmetalation_complex Transmetalation stannane Ar'-SnR₃ stannane->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_bromide Ar-Br aryl_bromide->pd2_complex

Stille Coupling Catalytic Cycle

Comparative Performance with Aryl Bromide Substrates

A direct comparison of the Suzuki and Stille couplings for the functionalization of a diazocine core with various aryl bromides highlights the strengths and weaknesses of each method.[5][6]

Aryl BromideStille Coupling Yield (%)[5][6]Suzuki Coupling Yield (%)[5][6]Comments
4-Bromotoluene8483Both methods are highly effective for simple, electronically neutral aryl bromides.
4-Bromoanisole9095Electron-rich aryl bromides are excellent substrates for both couplings.
1-Bromo-4-nitrobenzene8277Electron-deficient aryl bromides perform well in both reactions.
4-Bromobenzaldehyde8059Stille coupling shows superior performance with substrates containing coordinating groups like aldehydes.
Methyl 4-bromobenzoate9145The ester functionality is better tolerated in the Stille coupling under these conditions.
2-Bromothiophene9066Stille coupling gives significantly higher yields with this heterocyclic bromide.
4-Bromopyridine9457The coordinating nitrogen of pyridine can be problematic for Suzuki coupling, leading to lower yields.
4-Bromophenol (unprotected)56Complex mixtureStille coupling tolerates the acidic proton of the phenol, whereas Suzuki coupling leads to side reactions.[5][6]
4-Bromoaniline (unprotected)47Complex mixtureThe amine group is compatible with Stille coupling, but can lead to competing Buchwald-Hartwig type reactions in Suzuki coupling.[5][6]

Functional Group Tolerance: The Decisive Factor

For the synthesis of complex molecules, functional group tolerance is paramount. It is in this arena that the Stille coupling often demonstrates a distinct advantage, largely due to its neutral reaction conditions.[1][7]

Challenges for Suzuki Coupling:

  • Base-Sensitive Groups: The requisite base in Suzuki couplings can be problematic for substrates bearing sensitive functionalities such as esters (risk of saponification), ketones with α-protons (risk of aldol condensation), and other base-labile protecting groups.[3]

  • Acidic Protons: Aryl bromides with acidic protons, such as unprotected phenols and anilines, can undergo deprotonation by the base, leading to catalyst inhibition or undesired side reactions.[5][6]

  • Coordinating Heterocycles: Substrates containing nitrogen heterocycles, like pyridine, can coordinate to the palladium center, potentially interfering with the catalytic cycle and reducing reaction efficiency.[5][6]

The Stille Advantage:

The absence of a strong base in the Stille coupling circumvents many of these issues, making it the go-to method for substrates with the aforementioned sensitive functional groups.[1][8] Its tolerance for a wide range of functionalities makes it particularly well-suited for late-stage functionalization in the synthesis of complex natural products and pharmaceuticals.[1]

Experimental Protocols

The following are representative, step-by-step protocols for the Suzuki and Stille coupling of a model aryl bromide, 4-bromotoluene.

Protocol 1: Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromotoluene (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 5 mL of degassed toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents, followed by 2 mL of degassed water.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methylbiphenyl.

Protocol 2: Stille Coupling of 4-Bromotoluene with Phenyltributylstannane

Materials:

  • 4-Bromotoluene

  • Phenyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous and degassed toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add 10 mL of anhydrous, degassed toluene to the flask.

  • Add 4-bromotoluene (1.0 mmol, 1.0 eq.) to the reaction mixture via syringe.

  • Add phenyltributylstannane (1.1 mmol, 1.1 eq.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • To remove tin byproducts, dissolve the residue in diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour.

  • Filter the resulting precipitate through a pad of Celite, washing with diethyl ether.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methylbiphenyl.

Conclusion and Future Outlook

Both the Suzuki and Stille couplings are formidable methods for the synthesis of biaryls from aryl bromide precursors. The choice between them is often dictated by the specific substrate and the overall synthetic strategy.

The Suzuki coupling is generally preferred when possible due to the low toxicity of the organoboron reagents and the ease of byproduct removal.[3] It is a robust and reliable reaction for a wide range of aryl bromides.

The Stille coupling , despite the significant drawback of using highly toxic organotin reagents, remains an indispensable tool, particularly in complex molecule synthesis where its superior functional group tolerance is essential.[1][9] For substrates with sensitive functionalities that are incompatible with the basic conditions of the Suzuki reaction, the Stille coupling is often the key to success.

Ongoing research continues to expand the scope and utility of both reactions, with the development of new catalysts, ligands, and reaction conditions aimed at overcoming their respective limitations. As our understanding of these powerful transformations deepens, so too will our ability to construct increasingly complex and vital molecules for science and medicine.

References

  • Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 15805–15809. Available from: [Link]

  • Walther, M., Kipke, W., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. Available from: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available from: [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available from: [Link]

  • Walther, M., Kipke, W., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Institutes of Health. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Goodwin, N. (2005). B-Alkyl Suzuki Couplings. MacMillan Group Meeting. Available from: [Link]

  • LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available from: [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • OpenOChem. (n.d.). Stille Coupling. OpenOChem Learn. Available from: [Link]

  • Cernak, T. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1773-1783. Available from: [Link]

  • Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956-1959. Available from: [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Retrieved from [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of 1-Bromo-4-(2-methoxyethyl)benzene via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth characterization of the synthetic intermediate, 1-Bromo-4-(2-methoxyethyl)benzene, utilizing one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causality behind experimental choices, offers a self-validating analytical workflow, and compares the resulting spectral data with analogous structures to provide a full, authoritative characterization.

Introduction: The Need for Unambiguous Characterization

This compound (CAS No. 60835-90-7) is a versatile aromatic building block.[1] Its bifunctional nature, possessing both a reactive aryl bromide handle for cross-coupling reactions and an ether sidechain, makes it a valuable precursor in the synthesis of more complex molecules in pharmaceuticals and material science.[2] Given its role as a foundational intermediate, verifying its structure with absolute certainty is paramount to ensure the integrity of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—NMR provides a detailed map of the molecular framework, including connectivity and stereochemistry. This guide will demonstrate the complete assignment of all proton and carbon signals for this compound, establishing a benchmark for its analytical verification.

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data requires a standardized and well-justified protocol. The following methodology is designed to ensure accuracy and reliability.

Sample Preparation and Data Acquisition
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound. Rationale: This sample quantity provides an optimal concentration for achieving a high signal-to-noise ratio in a reasonable number of scans without causing signal broadening due to saturation or viscosity effects.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Rationale: CDCl₃ is a standard, cost-effective NMR solvent that dissolves a wide range of organic compounds and has a single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) that rarely interferes with analyte signals.[3] TMS is the universally accepted internal standard, with its ¹H and ¹³C signals defined as 0.0 ppm, providing a stable reference point for all other chemical shifts.[4]

  • NMR Tube: Transfer the solution to a 5 mm NMR tube. Rationale: 5 mm tubes are the standard for most high-resolution NMR spectrometers, ensuring compatibility and optimal sample positioning within the magnetic field.

  • Spectrometer Setup: Acquire spectra on a 400 MHz (for ¹H) spectrometer.

    • ¹H NMR: Acquire data with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 scans. Rationale: Proton decoupling in ¹³C NMR simplifies the spectrum by collapsing all carbon signals into singlets, making interpretation more straightforward.[5][6] A longer relaxation delay and a higher number of scans are necessary due to the lower natural abundance of the ¹³C isotope and its longer relaxation times.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 10-20 mg of Sample dissolve Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer spectrometer Insert Sample into Spectrometer transfer->spectrometer h1_nmr Acquire ¹H NMR Spectrum (16 Scans) spectrometer->h1_nmr c13_nmr Acquire ¹³C{¹H} NMR Spectrum (1024 Scans) spectrometer->c13_nmr process Fourier Transform, Phase Correction, & Baseline Correction h1_nmr->process c13_nmr->process calibrate Calibrate to TMS (0.0 ppm) process->calibrate integrate Integrate ¹H Signals calibrate->integrate for ¹H Spectrum final_h1 Final ¹H Spectrum calibrate->final_h1 final_c13 Final ¹³C Spectrum calibrate->final_c13

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Results and Discussion: Full Spectral Assignment

The structure of this compound dictates a specific and predictable pattern of signals in both ¹H and ¹³C NMR spectra. The following analysis provides a complete assignment of these signals.

Molecular Structure and Atom Labeling

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of 1-Bromo-4-(2-methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of 1-Bromo-4-(2-methoxyethyl)benzene, a key building block in the synthesis of various pharmaceutical compounds. We will explore the technical nuances of the GC-MS method, compare its performance with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide detailed experimental protocols. This guide is intended to equip the reader with the expertise to make informed decisions for the stringent quality control required in pharmaceutical research and development.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound serves as a crucial precursor in the synthesis of a multitude of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant repercussions on the safety and efficacy of the final drug product. Impurities can arise from various stages of the manufacturing process, including unreacted starting materials, by-products from side reactions, or degradation products.[1] Therefore, a robust and reliable analytical method for purity assessment is not merely a quality control measure but a fundamental requirement for regulatory compliance and patient safety.

This guide will focus on the application of Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful tool for the qualitative and quantitative analysis of this compound. We will delve into the principles of GC-MS, its advantages in separating and identifying volatile and semi-volatile compounds, and provide a detailed, validated experimental protocol.[1] Furthermore, we will present a comparative analysis with HPLC and qNMR to provide a comprehensive overview of the available analytical strategies.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alliance for Purity Determination

GC-MS combines the exceptional separation capabilities of Gas Chromatography with the highly sensitive and specific detection power of Mass Spectrometry.[2] This synergy makes it an ideal technique for the analysis of volatile and thermally stable compounds like this compound.

The Principle of Separation and Detection

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (typically helium or nitrogen) propels the vaporized sample through the column. The separation of components is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in their earlier elution.

As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which bombards the molecules with a high-energy electron beam. This process creates a molecular ion (M+) and a series of characteristic fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The resulting mass spectrum is a unique "fingerprint" of the compound, allowing for its unambiguous identification.

Why GC-MS is the Preferred Method for this compound

The selection of GC-MS for the purity analysis of this compound is underpinned by several key advantages:

  • High Resolution and Selectivity: The capillary columns used in GC offer excellent separation efficiency, allowing for the resolution of closely related impurities from the main compound. The mass spectrometer provides an additional layer of selectivity, enabling the identification of co-eluting peaks based on their unique mass spectra.[3]

  • Sensitivity: GC-MS is capable of detecting and quantifying impurities at very low concentrations, often in the parts-per-million (ppm) range. This is crucial for adhering to the stringent limits set by regulatory bodies like the ICH.[4]

  • Structural Elucidation: The fragmentation patterns observed in the mass spectrum provide valuable structural information, aiding in the identification of unknown impurities without the need for reference standards. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) further facilitates the identification of bromine-containing compounds.[5]

  • Established Methodologies: GC-MS is a well-established and validated technique for the analysis of volatile organic compounds in the pharmaceutical industry.[6]

Experimental Protocol: A Validated GC-MS Method

The following protocol has been optimized for the routine purity analysis of this compound.

Instrumentation and Materials
  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID) for quantitation and a mass selective detector (MSD) for identification.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium (99.999% purity).

  • Solvent: Dichloromethane (HPLC grade).

  • Sample: this compound.

GC-MS Operating Conditions
ParameterSettingRationale
Injector Temperature 250 °CEnsures complete and rapid vaporization of the sample.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Oven Temperature Program Initial: 80 °C (hold 2 min)Allows for the elution of any low-boiling point impurities.
Ramp: 10 °C/min to 280 °CProvides optimal separation of the target compound and potential impurities.
Final Hold: 280 °C (hold 5 min)Ensures all components are eluted from the column.
Carrier Gas Flow Rate 1.0 mL/min (constant flow)Maintains consistent separation performance.
MS Source Temperature 230 °COptimizes ionization efficiency.
MS Quadrupole Temperature 150 °CMaintains ion transmission and resolution.
Ionization Energy 70 eVStandard energy for generating reproducible mass spectra.
Mass Range 40 - 450 amuCovers the expected mass range of the target compound and its fragments.
Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane.

  • Inject 1 µL of the prepared solution into the GC-MS system.

Data Analysis

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak). The identity of the main peak and any significant impurities should be confirmed by comparing their mass spectra with a reference library (e.g., NIST).

Visualization of the GC-MS Workflow

The following diagram illustrates the key stages of the GC-MS analysis process.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection & Vaporization Column Separation in Capillary Column Injector->Column Carrier Gas Flow IonSource Ionization Column->IonSource Eluted Components MassAnalyzer Mass Analysis (m/z separation) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector DataSystem Data Acquisition & Analysis Detector->DataSystem Signal

Caption: A simplified workflow of the GC-MS analysis process.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, a comprehensive purity assessment often involves orthogonal methods to ensure the reliability of the results.[7] Here, we compare GC-MS with HPLC and qNMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[8] For aromatic compounds, reversed-phase HPLC with a UV detector is a common choice.[9]

Advantages of HPLC:

  • Suitable for Non-Volatile and Thermally Labile Compounds: Unlike GC, HPLC does not require the sample to be vaporized, making it suitable for a wider range of compounds.

  • Well-Established for Pharmaceutical Analysis: HPLC is a cornerstone of pharmaceutical quality control.

Disadvantages of HPLC for this Application:

  • Lower Resolution for Isomers: HPLC may not provide the same level of resolution as high-resolution capillary GC for separating closely related isomers.

  • Less Definitive Identification: While a UV detector can quantify the amount of a compound, it provides limited structural information, making the identification of unknown impurities challenging without a mass spectrometer.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a reference standard of the analyte itself.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10]

Advantages of qNMR:

  • Absolute Quantification: qNMR provides a direct measure of purity without the need for calibration curves.[12]

  • Structural Information: The NMR spectrum provides a wealth of structural information, aiding in the identification of both the main compound and any impurities.

Disadvantages of qNMR:

  • Lower Sensitivity: qNMR is generally less sensitive than chromatographic techniques, making it less suitable for detecting trace-level impurities.

  • Potential for Signal Overlap: In complex mixtures, signals from different compounds can overlap, complicating quantification.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the purity analysis of this compound.

FeatureGC-MSHPLC (UV Detection)qNMR
Principle Separation by volatility and interaction with stationary phase; detection by mass.Separation by polarity and interaction with stationary/mobile phases; detection by UV absorbance.Nuclear spin resonance in a magnetic field.
Selectivity Very HighModerate to HighHigh
Sensitivity Very High (ppm-ppb)High (ppm)Moderate (%>0.1)
Identification Definitive (Mass Spectrum)Tentative (Retention Time)Definitive (Chemical Shifts, Coupling)
Quantification Relative (Area %) or Absolute (with calibration)Relative (Area %) or Absolute (with calibration)Absolute (with internal standard)
Sample Volatility RequiredNot RequiredNot Required
Ideal For Volatile/semi-volatile impurities, trace analysis, structural elucidation of unknowns.Non-volatile impurities, routine QC.Absolute purity determination, structural confirmation.

Logical Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting the appropriate method.

Analytical_Choice Start Purity Assessment Goal Trace_Impurity Trace Impurity Identification & Quantitation? Start->Trace_Impurity Absolute_Purity Absolute Purity Determination? Start->Absolute_Purity Routine_QC Routine Quality Control (Known Impurities)? Start->Routine_QC Trace_Impurity->Absolute_Purity No GC_MS GC-MS Trace_Impurity->GC_MS Yes Absolute_Purity->Routine_QC No qNMR qNMR Absolute_Purity->qNMR Yes HPLC HPLC Routine_QC->HPLC Yes

Caption: A decision tree for selecting an analytical method for purity assessment.

Conclusion: An Integrated Approach to Purity Assurance

For the comprehensive purity assessment of this compound, GC-MS stands out as a highly effective and versatile technique. Its combination of high-resolution separation and definitive mass spectral identification makes it invaluable for detecting and identifying a wide range of potential impurities.

However, for a truly robust quality control strategy, an integrated approach is recommended. The use of an orthogonal technique, such as HPLC, can provide complementary information and enhance confidence in the analytical results. For the establishment of a primary reference standard, qNMR is the method of choice due to its ability to provide an absolute purity value.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a scientifically sound and defensible strategy for ensuring the purity of this critical pharmaceutical intermediate.

References

  • U.S. Patent US6063940A, "Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof," Google Patents. Link

  • "SUPPORTING INFORMATION," The Royal Society of Chemistry. Link

  • "16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1," NC State University Libraries. Link

  • "Quantitative NMR Spectroscopy.docx," University of California, Berkeley. Link

  • "Top 5 Methods of Assessing Chemical Purity," Moravek, Inc. Link

  • "GC/MS Identification of Impurities," Medistri SA. Link

  • "Synthesis of 1-(methoxymethyl)-4-(2-bromoethyl)benzene," PrepChem.com. Link

  • "Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes," RSC Publishing. Link

  • "Benzene, 1-bromo-4-methoxy-," NIST WebBook. Link

  • "1-Bromo-4-methoxy-2-methylbenzene," PubChem. Link

  • "HPLC separation of related halogenated aromatic, any one??," Chromatography Forum. Link

  • "Modified Analytical Method for Polycyclic Aromatic Hydrocarbons, Using SEC for Sample Preparation and RP-HPLC with Fluorescence Detection. Application to Different Food Samples," ResearchGate. Link

  • "HPLC trace for proof of purity," Reddit. Link

  • "1-Bromo-2-(2-methoxyethyl)benzene," Benchchem. Link

  • "Universal Quantitative NMR Analysis of Complex Natural Samples," PMC - NIH. Link

  • "Aromatic Compounds Analysis Service," Creative Proteomics. Link

  • "GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes," Pharma Training Solutions. Link

  • "Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection," PubMed. Link

  • "A Comparative Guide to Purity Assessment of Synthesized '1-Bromo-2-isopropenylbenzene'," Benchchem. Link

  • "Analytical Services for Purity Determination," BOC Sciences.

  • "Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane," Benchchem. Link

  • "Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs," PMC - NIH. Link

  • "Using Quantitative NMR," JEOL Ltd. Link

  • "Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry," Thermo Fisher Scientific. Link

  • "GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines," ResearchGate. Link

  • "HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns," SIELC Technologies. Link

  • "What is qNMR and why is it important?," Mestrelab Resources. Link

  • "Identification of Organic Compound by Organic Qualitative Analysis," Institute of Science, Nagpur. Link

  • "Identification and profiling of impurities in Pharmaceuticals," ResolveMass Laboratories Inc. Link

  • "16.10: Synthesis of Polysubstituted Benzenes," Chemistry LibreTexts. Link

  • "Quantitative NMR Spectroscopy," MilliporeSigma. Link

  • "ICH Q3C Impurities: Residual Solvents," Contract Laboratories Perspectives - USP-NF. Link

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  • "this compound," Santa Cruz Biotechnology. Link

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A Comparative Guide to the Structural Confirmation of Novel Compounds Synthesized from 1-Bromo-4-(2-methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the essential analytical techniques required for the structural elucidation of novel compounds, using a practical example derived from the versatile starting material, 1-Bromo-4-(2-methoxyethyl)benzene. This aryl bromide is a valuable building block, readily participating in a variety of powerful palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—that are fundamental to modern synthetic chemistry.[3][4][5][6][7][8][9] We will explore not just the "how" but the "why" of a multi-technique approach, demonstrating how data from mass spectrometry and various NMR experiments are integrated into a self-validating system for absolute structural confirmation.[10][11][12][13]

Part 1: The Synthetic Foundation – A Case Study

To illustrate the structural confirmation process, we will first synthesize a novel biaryl compound via a Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most widely used C-C bond-forming reactions in medicinal chemistry.[14]

Hypothetical Synthesis: Palladium-catalyzed Suzuki-Miyaura coupling of This compound (1) with (pyridin-4-yl)boronic acid (2) to yield the novel compound 4-(4-(2-methoxyethyl)phenyl)pyridine (3) .

Experimental Protocol: Synthesis of 4-(4-(2-methoxyethyl)phenyl)pyridine (3)
  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.00 g, 4.65 mmol), (pyridin-4-yl)boronic acid (0.68 g, 5.58 mmol), and potassium carbonate (1.93 g, 13.95 mmol).

  • Solvent and Degassing: Add a 3:1 mixture of Dioxane/Water (20 mL). Degas the mixture by bubbling argon through it for 20 minutes to create an inert atmosphere, which is crucial for the stability of the palladium catalyst.[3]

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.19 g, 0.23 mmol). The choice of a pre-catalyst like Pd(dppf)Cl₂ is common as it is air-stable and efficiently generates the active Pd(0) species in situ.[15]

  • Reaction: Heat the mixture to 90°C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the pure compound 3 .

Part 2: The Elucidation Workflow – A Multi-Pronged Analytical Approach

Confirming the structure of compound 3 requires a systematic workflow that integrates data from multiple analytical techniques. No single method provides all the necessary information; their combined power lies in their complementary nature.[13][16]

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_nmr NMR Toolkit Synthesis Synthesis of Compound 3 Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Formula Purification->MS NMR NMR Spectroscopy Determine Connectivity Purification->NMR Purity Purity Assessment (HPLC) Purification->Purity Confirmation Final Structure Confirmation MS->Confirmation NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR->NMR_1D Purity->Confirmation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Confirmation

Caption: Overall workflow for synthesis and structural confirmation.

Mass Spectrometry: Defining the Molecular Boundaries

Mass spectrometry is the first essential step, providing the molecular weight of the synthesized compound and, with high resolution, its elemental composition.[17][18] This technique validates that the reaction produced a compound of the expected mass.

Causality: We perform MS first because it quickly confirms whether a reaction of the type we intended has occurred. If the mass is incorrect, there is no point in proceeding to the more time-consuming NMR analyses.

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified compound 3 in methanol.

  • Instrumentation: Analyze the sample using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that typically keeps the molecule intact, showing the molecular ion.

  • Data Acquisition: Acquire the spectrum in positive ion mode, as the pyridine nitrogen is readily protonated. Scan a mass range of m/z 50-500.

ParameterExpected Value (for C₁₄H₁₅NO)Observed Value
Molecular Formula C₁₄H₁₅NO-
Exact Mass 213.1154-
[M+H]⁺ (Monoisotopic) 214.1226214.1228

Interpretation: The observed mass for the protonated molecule ([M+H]⁺) is within a very narrow margin (e.g., < 5 ppm) of the calculated exact mass. This high degree of accuracy provides strong confidence in the molecular formula C₁₄H₁₅NO, confirming that a coupling reaction between the two starting fragments has indeed taken place.

For even greater confidence, Tandem MS (MS/MS) can be employed.[19] In this technique, the [M+H]⁺ ion (m/z 214.12) is isolated and fragmented. The resulting fragmentation pattern can provide clues about the molecule's connectivity.[20][21] For compound 3 , we would expect to see fragmentation corresponding to the loss of the methoxyethyl side chain.

NMR Spectroscopy: Assembling the Molecular Puzzle

While MS provides the formula, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the actual structure—how the atoms are connected.[22][23][24] It is the most powerful tool for the structural elucidation of organic molecules in solution.[11]

¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR does the same for carbon atoms.[25][26][27]

Causality: We start with 1D NMR as it gives a quick overview of the molecule's symmetry and the types of functional groups present (e.g., aromatic, aliphatic). The integration of proton signals is particularly powerful for confirming the ratio of different hydrogen types in the molecule.[25]

  • Sample Preparation: Dissolve ~10 mg of compound 3 in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.

    • ¹³C NMR: Acquire 1024 scans with proton decoupling.

    • DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.65d2HH-a (Pyridine)
7.50d2HH-c (Aromatic)
7.42d2HH-b (Pyridine)
7.30d2HH-d (Aromatic)
3.60t2HH-f (-O-CH₂-)
3.38s3HH-g (-O-CH₃)
2.95t2HH-e (Ar-CH₂-)

¹³C NMR Data:

Chemical Shift (δ, ppm)DEPT-135Assignment
150.2-C-a (Pyridine)
147.5-C-g (Quaternary)
139.0-C-h (Quaternary)
134.1-C-e (Quaternary)
129.8CHC-d (Aromatic)
127.2CHC-c (Aromatic)
121.0CHC-b (Pyridine)
71.8CH₂C-f (-O-CH₂-)
59.0CH₃C-g (-O-CH₃)
38.5CH₂C-e (Ar-CH₂-)

Interpretation:

  • The ¹H NMR shows four distinct signals in the aromatic region (7.0-9.0 ppm), consistent with two different para-substituted benzene-type rings. The integration (2H each) supports this.

  • The signals at 3.60, 3.38, and 2.95 ppm are characteristic of the methoxyethyl group.

  • The ¹³C NMR and DEPT-135 data confirm the presence of 10 unique carbon environments, including the expected number of CH, CH₂, and CH₃ groups, as well as four quaternary (non-protonated) carbons.

While 1D NMR identifies the fragments, 2D NMR experiments establish the connectivity between them, which is the essence of structure proof.

Causality: We use a suite of 2D experiments because each provides a unique and essential piece of the puzzle.

  • COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons). This is used to map out the spin systems, such as the protons within the methoxyethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for novel structures. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is how we connect the individual fragments of the molecule.

Using the same sample, acquire COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer.

  • COSY: A key correlation would be observed between the triplet at 2.95 ppm (H-e) and the triplet at 3.60 ppm (H-f), confirming the -CH₂-CH₂- linkage of the ethyl group.

  • HSQC: This would confirm, for example, that the proton at 2.95 ppm (H-e) is attached to the carbon at 38.5 ppm (C-e).

  • HMBC: This experiment provides the definitive connections. Key correlations would be:

    • From the Ar-CH₂ - protons (H-e, 2.95 ppm) to the aromatic carbon C-d (129.8 ppm) and the quaternary carbon C-e (134.1 ppm), proving the ethyl group is attached to the benzene ring.

    • Crucially, a correlation from the aromatic protons H-c (7.50 ppm) to the pyridine quaternary carbon C-g (147.5 ppm) and from the pyridine protons H-b (7.42 ppm) to the benzene quaternary carbon C-h (139.0 ppm). These correlations across the newly formed C-C bond are the ultimate proof of the Suzuki coupling.

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

Part 3: Final Validation and Purity Assessment

The combination of HRMS, 1D NMR, and 2D NMR provides a self-validating system. The molecular formula from HRMS must be consistent with the count of protons and carbons from NMR. The fragments identified in 1D NMR must be connected in a way that is fully supported by the correlations seen in COSY, HSQC, and HMBC.

A final, crucial step is assessing the purity of the compound, typically by High-Performance Liquid Chromatography (HPLC), to ensure that the characterization data corresponds to the main product and not a significant impurity. It is also important to check for residual catalysts, like palladium, especially for compounds intended for biological screening, as heavy metals can interfere with assays.[28][29]

Conclusion

The structural confirmation of a novel compound synthesized from this compound is not a linear process but an integrated analytical strategy. While techniques like mass spectrometry provide the foundational molecular formula, it is the comprehensive suite of NMR experiments—from simple ¹H scans to complex 2D correlations—that ultimately provides the irrefutable evidence of atomic connectivity. Each technique offers a unique lens through which to view the molecule, and by comparing and combining their data, we build a complete, validated, and trustworthy structural picture. This rigorous approach is indispensable for ensuring the integrity of chemical research and is a fundamental requirement in the journey of drug discovery and development.[18][30]

References

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: NMR-spectroscopic analysis of mixtures: from structure to function Source: PMC - NIH URL: [Link]

  • Title: Methods for the Elucidation of the Structure of Organic Compounds Source: MIT OpenCourseWare URL: [Link]

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  • Title: Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... Source: ResearchGate URL: [Link]

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  • Title: Real-world validation of a structure-aware pipeline for molecular design Source: ResearchGate URL: [Link]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Tandem mass spectrometry Source: PubMed URL: [Link]

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  • Title: A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines Source: ResearchGate URL: [Link]

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Comparative Yield Analysis of Synthetic Routes to 1-Bromo-4-(2-methoxyethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-4-(2-methoxyethyl)benzene is a key building block in the synthesis of a variety of organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both an aryl bromide handle for cross-coupling reactions and a methoxyethyl side chain, makes it a versatile intermediate. The efficiency of its synthesis is therefore of critical importance for the economic viability of multi-step synthetic campaigns. This guide provides a comparative analysis of two primary synthetic routes to this compound: the direct electrophilic bromination of (2-methoxyethyl)benzene and the Sandmeyer reaction of 4-(2-methoxyethyl)aniline. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their reported yields, offering insights to aid researchers in selecting the most appropriate method for their specific needs.

Route 1: Electrophilic Aromatic Bromination of (2-Methoxyethyl)benzene

This approach involves the direct introduction of a bromine atom onto the aromatic ring of (2-methoxyethyl)benzene through an electrophilic substitution reaction. The methoxyethyl group is an ortho-, para-directing group, meaning the bromine will be directed to the positions ortho and para to this substituent. Due to steric hindrance from the side chain, the para-substituted product, this compound, is generally the major product.

Mechanistic Rationale

The electrophilic aromatic bromination proceeds via the generation of a highly electrophilic bromine species, typically by the action of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) on molecular bromine (Br₂). The catalyst polarizes the Br-Br bond, creating a potent electrophile that is attacked by the electron-rich benzene ring. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the final step, a weak base, such as the FeBr₄⁻ formed in the initial step, removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the brominated product.

Experimental Protocol: Synthesis of (2-Methoxyethyl)benzene

The starting material, (2-methoxyethyl)benzene, can be synthesized via a Williamson ether synthesis from 2-phenylethanol and a methylating agent. A green synthetic route has been reported with high selectivity.[1]

  • Reaction: 2-Phenylethanol is methylated using dimethyl carbonate (DMC) in the presence of a lithium/magnesium oxide (Li/MgO) catalyst.

  • Conditions: The reaction is carried out at 180°C with a catalyst loading of 1.33 x 10⁻² g/cm³ and a 1:10.5 mole ratio of 2-phenylethanol to DMC.[1]

  • Yield: This method reports a 95% conversion of 2-phenylethanol with 98% selectivity for (2-methoxyethyl)benzene.[1]

An alternative, more traditional approach using sodium metal and iodomethane has been described, albeit with a lower reported yield of approximately 42%.[2]

Experimental Protocol: Bromination of (2-Methoxyethyl)benzene
  • General Procedure: To a solution of (2-methoxyethyl)benzene in a halogenated solvent (e.g., dichloromethane), a brominating agent such as molecular bromine is added dropwise in the dark at a low temperature (e.g., below 5°C). The reaction mixture is then allowed to warm and stirred for an extended period (e.g., 12 hours). Excess bromine can be quenched, and the product is isolated and purified.

  • Anticipated Yield: Based on analogous reactions, a yield in the range of 80-85% can be reasonably expected for the para-isomer, though this would need experimental verification.

Route 2: Sandmeyer Reaction of 4-(2-Methoxyethyl)aniline

The Sandmeyer reaction provides an alternative and often highly efficient method for the introduction of a bromine atom onto an aromatic ring, starting from the corresponding primary aromatic amine.[4] This two-step process involves the diazotization of the amine followed by the copper(I)-catalyzed substitution of the diazonium group with a bromide ion.

Mechanistic Rationale

The first step is the formation of an arenediazonium salt by treating the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr). The resulting diazonium salt is a versatile intermediate. In the second step, the Sandmeyer reaction, the diazonium salt is treated with a copper(I) bromide (CuBr) solution. The reaction is believed to proceed through a radical mechanism, initiated by the single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide species to form the final aryl bromide product and regenerate the copper(I) catalyst.

Experimental Protocol: Synthesis of 4-(2-Methoxyethyl)aniline

The starting amine, 4-(2-methoxyethyl)aniline, can be prepared via a multi-step synthesis from o-nitroethylbenzene.[5]

  • Reaction Sequence: The synthesis involves a Bamberger reaction, acetylation, O-methylation, and subsequent hydrolysis.

  • Yield: The overall reported yield for this four-step process is approximately 55% .[5]

Experimental Protocol: Sandmeyer Bromination of 4-(2-Methoxyethyl)aniline

Recent advancements in the Sandmeyer reaction have led to the development of highly efficient catalytic systems. A catalytic version of the Sandmeyer bromination has been reported to give excellent yields for para-substituted substrates.[6]

  • Reaction: 4-(2-Methoxyethyl)aniline is first diazotized using sodium nitrite in an acidic medium (e.g., HBr). The resulting diazonium salt solution is then added to a solution of copper(I) bromide.

  • Catalytic System: An efficient catalytic system employs a combination of Cu(I) and Cu(II) salts.[6]

  • Yield: For para-substituted arenediazonium salts, this catalytic method has been shown to provide yields consistently above 95% .[6] A metal-free alternative to the traditional Sandmeyer reaction has also been reported with yields in the range of 55-80% for the synthesis of bromobenzenes.[6]

Comparative Analysis and Discussion

Parameter Route 1: Electrophilic Bromination Route 2: Sandmeyer Reaction
Starting Material (2-Methoxyethyl)benzene4-(2-Methoxyethyl)aniline
Precursor Synthesis Yield ~98% (Green Route)[1] / ~42% (Williamson)[2]~55% (Four-step synthesis)[5]
Bromination Step Yield Estimated 80-85%>95% (Catalytic Method)[6]
Overall Yield (Best Case) ~78-83% (from 2-phenylethanol via green route)~52% (from o-nitroethylbenzene)
Key Advantages - Fewer synthetic steps. - Potentially higher overall yield if a high-yielding precursor synthesis is used.- High regioselectivity for the bromo-substitution. - High yield in the final bromination step.
Key Disadvantages - Potential for ortho-isomer formation, requiring purification. - Lack of specific, high-yield published protocols for the target molecule.- Multi-step synthesis of the aniline precursor with a moderate overall yield. - Diazonium salts can be unstable.

Expertise & Experience Insights:

From a process chemistry perspective, the electrophilic bromination route appears more attractive due to its conciseness. A two-step sequence (etherification followed by bromination) is generally preferable to the multi-step synthesis of the aniline precursor required for the Sandmeyer route. The high selectivity of the green synthesis of (2-methoxyethyl)benzene further strengthens the case for this approach. However, the lack of a well-documented, high-yield bromination protocol for this specific substrate introduces a degree of uncertainty. The formation of the ortho-isomer, even as a minor product, could complicate purification and reduce the effective yield of the desired para-isomer.

Conversely, the Sandmeyer route offers exceptional control over the regioselectivity of the bromination. The final bromination step is robust and high-yielding, particularly with modern catalytic methods. The primary drawback is the lengthy and moderately yielding synthesis of the starting aniline. For researchers who may already have access to 4-(2-methoxyethyl)aniline or related precursors, the Sandmeyer reaction would be the superior choice.

Trustworthiness: Self-Validating Systems

For both routes, the purity of the intermediates and the final product must be rigorously controlled. In the electrophilic bromination, monitoring the reaction by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the ratio of para- to ortho-isomers and to ensure complete consumption of the starting material. For the Sandmeyer route, the complete conversion of the aniline to the diazonium salt is critical for a high-yielding subsequent reaction. The instability of diazonium salts necessitates careful temperature control during their formation and reaction.

Visualization of Synthetic Workflows

Synthetic_Routes cluster_0 Route 1: Electrophilic Bromination cluster_1 Route 2: Sandmeyer Reaction 2-Phenylethanol 2-Phenylethanol (2-Methoxyethyl)benzene (2-Methoxyethyl)benzene 2-Phenylethanol->(2-Methoxyethyl)benzene Methylation (~98%) This compound This compound (2-Methoxyethyl)benzene->this compound Bromination (est. 80-85%) o-Nitroethylbenzene o-Nitroethylbenzene 4-(2-Methoxyethyl)aniline 4-(2-Methoxyethyl)aniline o-Nitroethylbenzene->4-(2-Methoxyethyl)aniline Multi-step (~55%) Diazonium Salt Diazonium Salt 4-(2-Methoxyethyl)aniline->Diazonium Salt Diazotization 1-Bromo-4-(2-methoxyethyl)benzene_2 This compound Diazonium Salt->1-Bromo-4-(2-methoxyethyl)benzene_2 Sandmeyer (>95%)

Caption: Comparative workflow of the two synthetic routes to this compound.

Conclusion

Both electrophilic bromination and the Sandmeyer reaction present viable pathways for the synthesis of this compound. The choice between the two routes will largely depend on the availability of starting materials, the desired scale of the reaction, and the importance of overall process efficiency versus the predictability of the final step. The electrophilic bromination route, particularly when coupled with a high-yielding synthesis of the (2-methoxyethyl)benzene precursor, offers a shorter and potentially higher-yielding overall sequence. However, the Sandmeyer reaction provides superior regioselectivity and a highly reliable final transformation. For large-scale production where process optimization is key, a thorough experimental investigation into the direct bromination of (2-methoxyethyl)benzene to maximize the yield of the para-isomer would be a worthwhile endeavor.

References

  • Dela Rosa, F. M., Sagayap, C., & Supan, A. J. M. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Scribd. [Link]

  • Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(9), 2518–2521. [Link]

  • Pawar, S. D., Bhanage, B. M., & Yadav, G. D. (2017). Green synthetic route for perfumery compound (2-methoxyethyl) benzene using Li/MgO catalyst. Journal of Chemical Sciences, 129(11), 1759–1767. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(methoxymethyl)-4-(2-bromoethyl)benzene. [Link]

  • ResearchGate. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

  • Sciencemadness Discussion Board. (2012). process for preparation of 2-methoxyethylbenzene. [Link]

  • YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]

  • US Patent US20010014697A1. (2001). Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.
  • US Patent US20060264680A1. (2006). Novel 1-bromo-4-(4'-bromophenoxy)
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Sciencemadness Discussion Board. (2012, July 31). process for preparation of 2-methoxyethylbenzene. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Interpretation of 1-Bromo-4-(2-methoxyethyl)benzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery, chemical synthesis, and materials science, the unambiguous structural elucidation of novel compounds is a cornerstone of rigorous research. Spectroscopic analysis provides the empirical data necessary to confirm molecular structures, assess purity, and understand chemical environments. This guide offers an in-depth interpretation of the expected spectroscopic data for 1-Bromo-4-(2-methoxyethyl)benzene, a substituted aromatic compound with potential applications as a synthetic intermediate.

Given that comprehensive, published spectral data for this specific molecule can be fragmented, this guide is structured from an application scientist's perspective: we will first predict the spectral characteristics based on foundational chemical principles and then compare these predictions with empirical data from structurally analogous compounds. This comparative approach not only helps in elucidating the structure of our target molecule but also provides a deeper understanding of how subtle structural modifications influence spectroscopic outcomes.

Our analysis will focus on the four primary spectroscopic techniques used in organic chemistry: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Analytical Strategy: A Workflow for Structural Elucidation

The process of confirming a chemical structure is a systematic workflow. It begins with sample preparation and progresses through data acquisition and a multi-technique interpretation, where each spectrum provides a unique piece of the structural puzzle.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation & Validation Prep Purified Analyte: This compound Solvate Dissolution in Deuterated Solvent (e.g., CDCl3 for NMR) Prep->Solvate NMR IR_acq IR Spectroscopy Prep->IR_acq IR / MS MS_acq Mass Spectrometry Prep->MS_acq IR / MS NMR_acq ¹H & ¹³C NMR Solvate->NMR_acq NMR_int Connectivity & Chemical Environment (NMR) NMR_acq->NMR_int IR_int Functional Groups (IR) IR_acq->IR_int MS_int Molecular Weight & Formula (MS) MS_acq->MS_int Compare Comparative Analysis with Reference Compounds NMR_int->Compare IR_int->Compare MS_int->Compare Structure Final Structure Confirmation Compare->Structure

Caption: A generalized workflow for spectroscopic structural elucidation.

Comparative Framework: Target Analyte and Reference Compounds

Our analysis hinges on comparing the predicted data for this compound with known data from structurally similar molecules. This allows us to isolate and understand the spectral contributions of the bromine atom, the ethyl linker, and the methoxy group.

G cluster_refs Reference Compounds Target Target Analyte This compound Ref1 Halogen Effect 1-Chloro-4-methylbenzene Target->Ref1 Compare Br vs. Cl on Aromatic Ring Ref2 Side-Chain Effect 4-(2-Methoxyethyl)phenol Target->Ref2 Compare Br vs. OH Functional Group Ref3 Parent Side-Chain (2-Methoxyethyl)benzene Target->Ref3 Isolate Halogen's Electronic Effect

Caption: Structural relationships between the target analyte and reference compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise atomic arrangement within a molecule. The chemical shifts (δ), integration, and splitting patterns in ¹H NMR, alongside the number and position of signals in ¹³C NMR, provide a unique molecular fingerprint.[1][2][3]

Experimental Protocol: Acquiring High-Resolution NMR Data
  • Sample Preparation: Accurately weigh ~5-10 mg of the analyte and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is crucial as it is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS). TMS is chemically inert and its protons are highly shielded, providing a reference signal at 0.00 ppm.[2]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve homogeneity, which is critical for high resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This technique requires more scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.[4]

¹H NMR Interpretation

For this compound, we predict the following signals:

  • Aromatic Region (δ 6.8-7.5 ppm): The benzene ring is para-substituted. Due to the influence of the electron-donating ether group and the electron-withdrawing bromine, the aromatic protons are not equivalent. We expect two signals, each integrating to 2H. They will appear as doublets due to coupling with their ortho neighbors (an AA'BB' system). The protons ortho to the bromine will be deshielded (further downfield) compared to those ortho to the methoxyethyl group.

  • Aliphatic Side-Chain (δ 2.8-4.0 ppm):

    • -CH₂-Ar (Benzylic): A triplet around δ 2.8-3.0 ppm, integrating to 2H. It is split by the adjacent -CH₂-O group.

    • -CH₂-O-: A triplet around δ 3.6-3.8 ppm, integrating to 2H. This signal is further downfield due to the deshielding effect of the adjacent oxygen atom.

    • -OCH₃: A sharp singlet around δ 3.3-3.4 ppm, integrating to 3H. It is a singlet as there are no adjacent protons to couple with.

¹³C NMR Interpretation

We expect a total of 7 unique carbon signals, as the para-substituted ring has a plane of symmetry.

  • Aromatic Region (δ 115-140 ppm): Four signals are expected.

    • C-Br (ipso-carbon): This signal will be found around δ 120-125 ppm.

    • C-CH₂ (ipso-carbon): Expected around δ 135-140 ppm.

    • Two distinct C-H carbons: Appearing between δ 115-135 ppm.

  • Aliphatic Side-Chain (δ 35-75 ppm): Three signals are expected.

    • -CH₂-Ar: Around δ 35-40 ppm.

    • -CH₂-O-: Around δ 70-75 ppm, deshielded by the oxygen.

    • -OCH₃: Around δ 58-60 ppm.

Comparative NMR Data
CompoundAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)Aromatic Carbons (δ, ppm)Aliphatic Carbons (δ, ppm)
This compound (Predicted) ~7.4 (d, 2H), ~7.1 (d, 2H)3.7 (t, 2H), 3.35 (s, 3H), 2.9 (t, 2H)~138, 132, 121, 116~72, 59, 38
4-(2-Methoxyethyl)phenol [5]7.07 (d, 2H), 6.78 (d, 2H)3.61 (t, 2H), 3.36 (s, 3H), 2.78 (t, 2H)153.9, 130.3, 129.9, 115.373.4, 58.8, 38.0
(2-Methoxyethyl)benzene [6]~7.2-7.3 (m, 5H)3.62 (t, 2H), 3.37 (s, 3H), 2.88 (t, 2H)138.8, 128.9, 128.4, 126.272.8, 58.6, 38.7

Analysis: The comparison with 4-(2-methoxyethyl)phenol shows that replacing the strongly electron-withdrawing bromine with a strongly electron-donating hydroxyl group shifts the aromatic proton signals significantly upfield (from a predicted ~7.1-7.4 ppm to 6.7-7.1 ppm).[5] The aliphatic signals remain largely unchanged, demonstrating their isolation from the electronic effects on the ring. This validates our prediction that the primary spectral changes will occur in the aromatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[7] This technique is excellent for quickly identifying the presence of key functional groups.[8][9][10]

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium). For a liquid, a thin film can be placed between two salt (NaCl or KBr) plates.

  • Background Scan: An initial scan is run without the sample to record the background spectrum (e.g., of the air, CO₂, water vapor). This background is automatically subtracted from the sample spectrum.

  • Sample Scan: The sample is scanned, and the instrument records the frequencies at which radiation is absorbed, plotting transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectrum of this compound
  • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl and methoxy groups.

  • ~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the ether.

  • ~1100-1000 cm⁻¹: Symmetric C-O-C stretching.

  • ~820 cm⁻¹: A strong "out-of-plane" C-H bending vibration, characteristic of 1,4-disubstitution (para) on a benzene ring.

  • ~600-500 cm⁻¹: C-Br stretching. This peak is often weak and in the fingerprint region.

Comparative Analysis: The key differentiator for our target molecule against an alternative like 4-(2-methoxyethyl)phenol would be the absence of a broad O-H stretching band around 3300-3400 cm⁻¹ and the presence of the C-Br stretch in the low-frequency region.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry bombards a molecule with energy, causing it to ionize and break apart into charged fragments.[11] By separating these ions based on their mass-to-charge ratio (m/z), we can determine the molecular weight of the parent compound and deduce parts of its structure from the fragmentation pattern.[12][13][14]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.

  • Ionization: The gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion causes it to be unstable, and it fragments into smaller, more stable ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrum of this compound
  • Molecular Ion (M⁺•): The molecular formula is C₉H₁₁BrO. The key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[15][16] Therefore, we expect to see two peaks of almost equal intensity for the molecular ion: one at m/z = 214 (for the ⁷⁹Br isotope) and one at m/z = 216 (for the ⁸¹Br isotope). The molecular weight of the compound is 215.09 g/mol .[17][18]

  • Key Fragmentation Peaks:

    • Loss of methoxy group (-OCH₃): A peak at m/z = 183/185.

    • Loss of the methoxyethyl side chain: Cleavage of the benzylic bond would result in a bromophenyl fragment, though the tropylium ion rearrangement is more complex. A more likely fragmentation is the cleavage of the C-C bond in the side chain.

    • Benzylic Cleavage: The most significant fragmentation will likely be the cleavage of the C-C bond beta to the aromatic ring, which is a favorable process. This would lead to the formation of a bromobenzyl cation (m/z = 169/171) or a related tropylium ion.

    • Methoxyethyl cation: A peak at m/z = 59, corresponding to [CH₂OCH₃]⁺.

G Parent [C₉H₁₁BrO]⁺• m/z = 214/216 Frag1 [C₈H₈Br]⁺ m/z = 183/185 Parent->Frag1 - •CH₂O Frag2 [C₇H₆Br]⁺ m/z = 169/171 Parent->Frag2 - •CH₂CH₂OCH₃ Frag3 [C₂H₅O]⁺ m/z = 45 Parent->Frag3 Benzylic Cleavage + H transfer

Caption: Predicted major fragmentation pathways for this compound.

Comparative Analysis: The presence of the distinctive M and M+2 peaks in a 1:1 ratio is a definitive indicator of a single bromine atom in the molecule.[15] Comparing this to the mass spectrum of a chlorinated analogue would show an M and M+2 pattern in a 3:1 ratio, characteristic of chlorine.[16] An iodinated analogue would show a single strong molecular ion peak at M, as iodine is monoisotopic. This isotopic signature is one of the most powerful confirmatory tools provided by mass spectrometry.

Conclusion: A Self-Validating Structural Narrative

By integrating the predicted data with comparative empirical results, we can construct a robust and self-validating argument for the structure of this compound.

  • MS confirms the molecular weight and the presence of one bromine atom.

  • IR confirms the presence of an ether linkage, an aromatic ring, and the absence of other key functional groups like -OH or C=O.

  • ¹³C NMR confirms the number of unique carbon environments, consistent with a para-substituted benzene ring.

  • ¹H NMR provides the final, detailed map, showing the connectivity of the protons, their chemical environments, and their relative numbers, confirming the 1,4-disubstitution pattern and the structure of the methoxyethyl side chain.

References

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Available from: [Link]

  • Reusch, W. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Michigan State University Department of Chemistry. Available from: [Link]

  • NIST. Benzene, 1-bromo-2,4-dimethoxy-. NIST Chemistry WebBook. Available from: [Link]

  • Müller, M., & Volmer, D. Interpretation of mass spectra. Saarland University. Available from: [Link]

  • NIST. Benzene, 1-(2-bromoethyl)-4-methoxy-. NIST Chemistry WebBook. Available from: [Link]

  • Larkin, P. J. Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available from: [Link]

  • Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. Available from: [Link]

  • NIST. Benzene, 1-iodo-4-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available from: [Link]

  • Carlson, D. Mass Spectrometry - Interpretation Made Easy!. YouTube. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

  • Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. Available from: [Link]

  • AZoOptics. How to Read Mass Spectrometer Graph: A Beginner's Guide. Available from: [Link]

  • Organic Chemistry Tutor. How to Read and Interpret the IR Spectra. YouTube. Available from: [Link]

  • Chemistry Steps. How to Interpret IR Spectra. Available from: [Link]

  • Professor Dave Explains. NMR Spectroscopy. YouTube. Available from: [Link]

  • Chem Ed Instructional Resources. Bromo pattern in Mass Spectrometry. YouTube. Available from: [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry. Available from: [Link]

  • Chemistry Steps. NMR Spectroscopy – An Easy Introduction. Available from: [Link]

  • University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS). Available from: [Link]

  • NIST. Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Available from: [Link]

  • Google Patents. Method for producing 4-(2'-methoxyethyl) phenol.
  • The Royal Society of Chemistry. Supporting Information for.... Available from: [Link]

  • PubChem. 1-Bromo-2-(methoxymethyl)benzene. National Center for Biotechnology Information. Available from: [Link]

  • Cheméo. Chemical Properties of Benzene, 1-iodo-2-methyl- (CAS 615-37-2). Available from: [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available from: [Link]

  • NIST. Benzene, 1-chloro-4-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. 1-Bromo-4-(2-methylpropoxy)benzene. National Center for Biotechnology Information. Available from: [Link]

  • BuyersGuideChem. 1-Iodo-4-(methoxymethyl)benzene. Available from: [Link]

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Benchmarking catalyst efficiency for cross-coupling of electron-rich aryl bromides.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Electron-rich aryl bromides (Ar-EDG-Br) represent a deceptive bottleneck in medicinal chemistry. While bromides are generally more reactive than chlorides, the presence of electron-donating groups (e.g., -OMe, -NMe2) increases the electron density of the aromatic ring, significantly strengthening the C-Br bond (


). This thermodynamic stability raises the activation energy required for Oxidative Addition (OA) , rendering standard catalyst systems (e.g., Pd(PPh3)4) sluggish or inactive.

The Solution: This guide benchmarks three "Gold Standard" catalyst systems engineered to overcome this specific electronic deactivation: Buchwald G4 Precatalysts , Pd-PEPPSI-NHC complexes , and Bulky Trialkylphosphines .

Part 1: Mechanistic Bottlenecks & Catalyst Design

To select the right tool, one must understand the failure mode. For electron-rich substrates, the catalytic cycle does not fail at Transmetallation or Reductive Elimination; it stalls at entry.

The Bottleneck: The palladium center (Pd(0)) is nucleophilic. To insert into the C-Br bond, it requires an electrophilic partner. Electron-rich aryl bromides are poor electrophiles. Therefore, the catalyst must be super-electron-rich and sterically bulky to force the formation of the reactive monoligated species (


).
Diagram 1: The Oxidative Addition Barrier

This diagram illustrates the energy landscape where standard catalysts fail and specialized bulky ligands succeed.

OA_Barrier cluster_legend Mechanism Start Pd(0) + Ar-Br (EDG) TS_Standard Standard TS (High Energy Barrier) Start->TS_Standard Slow (k_obs low) TS_Bulky Bulky Ligand TS (Lowered Barrier) Start->TS_Bulky Fast (k_obs high) Product L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) TS_Standard->Product TS_Bulky->Product Note Bulky ligands (L) promote monoligated L-Pd(0) species, which are 10-100x more reactive.

Caption: Comparison of activation energy barriers. Bulky ligands (Green path) stabilize the monoligated transition state, accelerating oxidative addition for deactivated substrates.

Part 2: The Contenders (Head-to-Head)
1. XPhos Pd G4 (Buchwald Generation 4)
  • Class: Palladacycle Precatalyst (Dialkylbiaryl phosphine).[1]

  • Mechanism: Rapidly reduces to

    
     and carbazole byproduct upon activation with base.
    
  • Why it wins: The XPhos ligand is exceptionally electron-rich and bulky, facilitating OA into deactivated rings. The G4 scaffold ensures strict 1:1 Pd:Ligand stoichiometry, preventing "ligand scavenging" that kills activity.

2. Pd-PEPPSI-IPr
  • Class: Pd-NHC (N-Heterocyclic Carbene) "Throw-in-and-stir".

  • Mechanism: The pyridine "throw-away" ligand dissociates to reveal the active bulky NHC-Pd(0) species.

  • Why it wins: NHC ligands are stronger

    
    -donors than phosphines, making the metal center extremely nucleophilic—perfect for attacking stubborn C-Br bonds. It is also highly stable to air and moisture.
    
3. Pd(OAc)2 + P(t-Bu)3
  • Class: In-situ generated Bulky Phosphine.

  • Mechanism: Generates highly active

    
     species.
    
  • Why it wins:

    
     is the classic "sledgehammer" for difficult couplings. However, it is pyrophoric and difficult to handle, leading to reproducibility issues in high-throughput settings.
    
Part 3: Benchmarking Data

Data synthesized from comparative screenings of 4-bromoanisole (model electron-rich substrate) with phenylboronic acid.

FeatureXPhos Pd G4 Pd-PEPPSI-IPr Pd(OAc)2 / P(t-Bu)3
Yield (Ar-EDG) 98% (Excellent)92% (Very Good)85% (Variable)
Reaction Time 30 - 60 min2 - 4 hours1 - 3 hours
Temp. Required Room Temp - 40°C60°C - 80°C60°C
Air Stability High (Solid stable months)Extreme (Indefinite)Poor (Ligand oxidizes)
Steric Tolerance High (Ortho-subs OK)Very High (Tetra-ortho OK)Moderate
Protocol Ease 5/5 (Weigh & dispense)5/5 (Weigh & dispense)2/5 (Glovebox preferred)

Key Insight: While Pd-PEPPSI-IPr is the most robust "workhorse" for scale-up, XPhos Pd G4 offers faster kinetics at lower temperatures, making it the superior choice for late-stage functionalization of delicate drug scaffolds.

Part 4: Experimental Protocol (Self-Validating)

Objective: High-throughput screen for coupling 4-bromoanisole (deactivated electrophile) with 4-methoxyphenylboronic acid.

Reagents:

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Substrate: 4-Bromoanisole (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.5 equiv)

  • Base:

    
     (0.5 M aqueous, 3.0 equiv)
    
  • Solvent: THF (degassed)

Step-by-Step Workflow:

  • Stock Solution Prep (Validation Step):

    • Prepare a stock solution of the aryl bromide and internal standard (e.g., dodecane) in THF. Inject into GC/LC-MS to verify

      
       concentration. If peak area deviation >5%, re-prepare.
      
  • Catalyst Charging:

    • To a 4 mL vial equipped with a stir bar, add XPhos Pd G4 (solid).

    • Note: No glovebox needed for G4, but minimize exposure.

  • Reaction Assembly:

    • Add Boronic Acid (solid).[2]

    • Add Substrate Stock Solution (liquid).

    • Add Base Solution (liquid).

    • Cap vial with a septum screw cap.

  • Reaction:

    • Stir vigorously (1000 rpm) at 40°C for 60 minutes.

    • Visual Check: The reaction should turn from orange/red to black/brown (active Pd(0)).

  • Quench & Analysis:

    • Quench with EtOAc/Water.

    • Sample organic layer for HPLC/GC analysis.

    • Success Criteria: >95% conversion of bromide; <5% protodeboronation of boronic acid.

Part 5: Decision Matrix

When to choose which catalyst?

Diagram 2: Catalyst Selection Tree

Follow this logic to minimize optimization time.

Decision_Tree cluster_tips Pro Tip Start Substrate: Electron-Rich Aryl Bromide Q1 Is the substrate sterically hindered? (Ortho-substituents) Start->Q1 Res_G4 Primary Choice: XPhos Pd G4 Q1->Res_G4 No (Open position) Q2 Does it contain N-heterocycles (Pyridines, Azoles)? Q1->Q2 Yes (Hindered) Q2->Res_G4 No (Carbocycle) Res_PEPPSI Primary Choice: Pd-PEPPSI-IPr Q2->Res_PEPPSI Yes (Heterocycles) Res_Brett Alternative: BrettPhos Pd G4 Tip If XPhos fails on extremely hindered substrates, switch to Pd-PEPPSI-IPent or Sphos Pd G4.

Caption: Decision logic for selecting between Buchwald G4 and PEPPSI systems based on steric hindrance and heteroatom presence.

References
  • Bruno, N. C., & Buchwald, S. L. (2014). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. MIT Open Access. Link

  • Organ, M. G., et al. (2019). Pd-PEPPSI: a general Pd-NHC precatalyst for Buchwald-Hartwig cross-coupling. Chemical Communications. Link

  • Sigma-Aldrich. (2024). G3 and G4 Buchwald Precatalysts: Product Guide and Benchmarking. Link

  • Colacot, T. J. (2019).[3] Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts. NIH/PubMed. Link

  • Bae, D. Y., et al. (2025).[4][5][6] Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-Bromo-4-(2-methoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a deep understanding of the material's properties. This guide provides essential, immediate safety and logistical information for handling 1-Bromo-4-(2-methoxyethyl)benzene. As your partner in laboratory safety, our goal is to empower you with the knowledge to manage this chemical with confidence, ensuring both personal safety and the integrity of your research.

The causality behind these protocols is straightforward: this compound, like many substituted aromatic compounds, presents specific hazards that must be mitigated through a systematic approach to personal protection, handling, and disposal. This guide is designed to be a self-validating system, where each procedural step is a direct countermeasure to a known risk.

Hazard Identification and Risk Profile

Understanding the specific risks is the first step in developing a robust safety plan. While a definitive, universally adopted hazard profile for this compound is not extensively documented, data from structurally similar compounds and aggregated GHS information provide a clear basis for caution.[1] The primary threats are dermal, ocular, and respiratory.

Hazard Category GHS Classification Signal Word Hazard Statement
Acute Toxicity, Oral Category 4WarningH302: Harmful if swallowed[1]
Skin Irritation Category 2WarningH315: Causes skin irritation[1][2]
Eye Irritation Category 2AWarningH319: Causes serious eye irritation[1][2]
Respiratory Irritation STOT SE 3WarningH335: May cause respiratory irritation[1][2]

STOT SE 3: Specific Target Organ Toxicity, Single Exposure

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling.[3] The following equipment is mandatory to minimize exposure and prevent accidental contact.

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: Chemical splash goggles that provide a complete seal around the eyes are required at all times.[2][4]

  • Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[4]

Causality: The benzene ring and its substituents can cause severe irritation upon contact with sensitive ocular tissues.[2] Standard safety glasses do not offer sufficient protection from splashes or vapors. The Occupational Safety and Health Administration (OSHA) mandates appropriate eye protection under 29 CFR 1910.133 when chemical hazards are present.[4]

Hand Protection: Preventing Dermal Absorption
  • Primary Recommendation: Nitrile gloves are the recommended choice for incidental contact. They offer good resistance to a range of chemicals, including aromatic compounds.[5]

  • Glove Thickness: A minimum thickness of 4 mil is advised for standard laboratory operations. For prolonged handling or immersion, heavier-duty nitrile gloves (e.g., 8 mil) should be used.

  • Important Caveat: No glove material offers indefinite protection. Permeation, the process where a chemical diffuses through a glove on a molecular level, is a critical factor.[6][7] Always double-glove if handling larger volumes and change gloves immediately upon suspected contact. Before use, it is crucial to consult the specific glove manufacturer's chemical resistance chart.

Causality: As a skin irritant, this compound can cause localized redness and inflammation upon contact.[1][2] More importantly, dermal absorption is a potential route of systemic exposure. Nitrile provides a reliable barrier, but its effectiveness is time-dependent.

Body Protection: Shielding Against Spills and Splashes
  • Standard Protocol: A flame-resistant laboratory coat is mandatory.

  • Enhanced Protection: For tasks with a higher risk of significant splashes, such as large-scale reactions or transfers, a chemically resistant apron made of rubber or PVC should be worn over the lab coat.[8]

Causality: This protocol prevents the chemical from directly contacting your skin or soaking into your personal clothing, which would create a prolonged exposure risk.

Respiratory Protection: Ensuring Clean Air
  • Standard Operations: All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[8]

  • Emergency or High-Risk Scenarios: If a large spill occurs outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Causality: The compound may cause respiratory irritation.[1][2] Engineering controls like a fume hood are the primary method for mitigating this risk. Respirators are a critical secondary measure for non-routine situations.

Operational and Disposal Plan

Adherence to a strict, step-by-step protocol is essential for safe handling from acquisition to disposal.[3]

Step 1: Preparation and Pre-Handling
  • Designate Area: Clearly designate the specific area within the chemical fume hood where the work will occur.

  • Verify Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble Materials: Have all necessary equipment, reagents, and a dedicated waste container assembled inside the hood before retrieving the chemical.

  • Don PPE: Correctly don all required PPE as outlined above.

Step 2: Chemical Handling
  • Dispensing: Carefully dispense the required amount of the chemical, keeping the container opening away from your breathing zone.

  • Containment: Perform all manipulations on a chemically resistant tray or absorbent liner to contain any minor drips or spills.

  • Sealing: Keep the primary container tightly sealed when not in use.[8]

Step 3: Post-Handling and Decontamination
  • Surface Cleaning: Upon completion of the task, decontaminate all work surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling the chemical and removing PPE.[3]

Step 4: Disposal
  • Waste Classification: All materials contaminated with this compound, including excess chemical, pipette tips, and contaminated gloves, are to be treated as hazardous waste.[9]

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and appropriate container. Specifically, halogenated organic waste should be segregated according to your institution's hazardous waste management plan.

  • Disposal: Dispose of the waste container through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain.[10]

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to minimizing exposure and environmental impact.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_Finalization Finalization Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Ventilate Alert->Assess If safe to do so PPE Don Appropriate PPE (respirator if necessary) Assess->PPE Contain Contain Spill with Inert Absorbent Material (Sand, Vermiculite) PPE->Contain Collect Carefully Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area with Soap and Water Collect->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose Report Report Incident to Supervisor Dispose->Report

Caption: Workflow for managing a chemical spill.

References

  • Fisher Scientific, Safety Data Sheet for 1-Bromo-4-(2-bromoethyl)benzene.

  • Sigma-Aldrich, Safety Data Sheet for (2-Bromoethyl)benzene.

  • ChemScene, Safety Data Sheet for 1-Bromo-4-fluoro-3,5-dimethylbenzene.

  • Carl ROTH, Safety Data Sheet for Benzene.

  • Fisher Scientific, Safety Data Sheet for 4-Bromoanisole.

  • PubChem, Compound Summary for 1-Bromo-4-methoxy-2-methylbenzene.

  • Cole-Parmer, Material Safety Data Sheet for 1-(4-Bromobutoxy)-2-methylbenzene.

  • Gloves Chemical Resistance Chart.

  • Fisher Scientific, Safety Data Sheet for Benzene, 1-bromo-4-butoxy-.

  • University of California, Santa Barbara, Hand Protection Chemical Resistance Guide.

  • University of South Florida, Glove Guide - Chemical Compatibility.

  • BenchChem, Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

  • Apollo Scientific, Safety Data Sheet for 1-Bromo-4-(tert-butyl)benzene.

  • Ansell, Chemical Glove Resistance Guide.

  • MCR Safety, Understanding Solvents and PPE for Chemical Safety.

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×

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Bromo-4-(2-methoxyethyl)benzene
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.